Technical Documentation Center

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
  • CAS: 883524-21-8

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

An In-depth Technical Guide on N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Abstract This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a plausible synthetic pathway, outlines detailed protocols for characterization, and discusses potential applications based on its structural motifs. The information is underpinned by established chemical principles and data from analogous compounds, offering a predictive yet robust framework for understanding this specific molecule.

Introduction

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine belongs to the phenoxyethylamine class of compounds. This structural family is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. The specific substitutions on the phenyl ring—a chlorine atom at position 2 and a fluorine atom at position 5—are expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide serves to consolidate the predicted and known information about this compound, providing a foundational resource for its synthesis, analysis, and potential exploration in research and development.

Chemical Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. This section details the molecular architecture and key identifiers for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

Molecular Structure

The structure comprises a 2-chloro-5-fluorophenoxy group linked via an ether bond to an N-methylethanamine side chain.

Diagram: Chemical Structure

Caption: 2D structure of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

Chemical Identifiers

A precise identification of the compound is crucial for database searches and regulatory purposes.

IdentifierValue
IUPAC Name N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Canonical SMILES CNCCOC1=CC(=C(C=C1)F)Cl
InChI Key (Predicted) YFGYACXYYJAFJV-UHFFFAOYSA-N
CAS Number Not assigned or not publicly available

Predicted Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, which is critical for experimental design and application. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Physical State Liquid or low-melting solid at room temperature.Similar phenoxyethylamines are often oils or solids.
Boiling Point ~280-300 °C at 760 mmHgEstimation based on related structures.
Melting Point ~30-50 °CHighly dependent on crystalline packing.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane).The amine group provides some water solubility, but the aromatic ring dominates.
pKa ~8.5-9.5Typical for a secondary amine.
LogP ~2.5-3.5Indicates moderate lipophilicity.

Proposed Synthesis Workflow

The synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine can be achieved through a multi-step process. A common and reliable method is the Williamson ether synthesis followed by amination.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification A 2-Chloro-5-fluorophenol C N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Chloro-N-methylethanamine B->C D Crude Product C->D E Pure Product D->E Column Chromatography

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-fluorophenol

  • 2-Chloro-N-methylethanamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-5-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous acetone.

  • Addition of Amine: Add 2-chloro-N-methylethanamine hydrochloride (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.00-7.20 (m, 1H, Ar-H): Aromatic proton adjacent to the chlorine.

  • δ 6.70-6.90 (m, 2H, Ar-H): Remaining aromatic protons.

  • δ 4.10 (t, 2H, -O-CH₂-): Triplet for the methylene group attached to the oxygen.

  • δ 2.90 (t, 2H, -CH₂-N-): Triplet for the methylene group attached to the nitrogen.

  • δ 2.50 (s, 3H, -N-CH₃): Singlet for the methyl group on the nitrogen.

¹³C NMR (100 MHz, CDCl₃):

  • δ 155-160 (C-O): Aromatic carbon attached to oxygen.

  • δ 110-130 (Ar-C): Other aromatic carbons.

  • δ 65-70 (-O-CH₂-): Methylene carbon adjacent to oxygen.

  • δ 50-55 (-CH₂-N-): Methylene carbon adjacent to nitrogen.

  • δ 40-45 (-N-CH₃): Methyl carbon.

Mass Spectrometry (ESI+):

  • m/z [M+H]⁺: 204.06 (calculated for C₉H₁₂ClFNO⁺). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

Chromatographic Analysis
  • TLC: Rƒ value will depend on the solvent system but should show a single spot after purification. A typical system would be 80:20 Hexanes:Ethyl Acetate.

  • HPLC: Purity can be assessed using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar chemicals should be followed.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Halogenated aromatic compounds and amines can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Assume the compound is toxic and handle it with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[1]

Potential Applications and Future Research

The structural features of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine suggest several avenues for future research:

  • Medicinal Chemistry: The phenoxyethylamine scaffold is a privileged structure in drug discovery. This compound could serve as a building block for the synthesis of novel ligands for G-protein coupled receptors (GPCRs) or ion channels. The specific halogenation pattern may enhance binding affinity or improve metabolic stability.

  • Agrochemicals: Similar structures are found in some herbicides and fungicides. The biological activity of this compound in agricultural applications could be explored.

  • Material Science: Amines are often used as curing agents for epoxy resins or as building blocks for polymers. The properties imparted by the fluorinated and chlorinated aromatic ring could be of interest in developing new materials.

Further research should focus on the synthesis of derivatives, in vitro and in vivo biological screening, and a more detailed investigation of its physicochemical properties.

Conclusion

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a compound with significant potential for further investigation in various scientific fields. This guide provides a comprehensive, albeit predictive, overview of its chemical nature, synthesis, and characterization. By following the outlined protocols and safety precautions, researchers can confidently work with this molecule and explore its potential applications. The combination of a well-known pharmacophore with specific halogen substitutions makes it an attractive target for future research and development endeavors.

References

  • Liu, C., Jia, W., Qian, Z., & Hua, Z. (2018). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N'-[2-chloro-4-(2-fluorophenoxy)-5-methylphenyl]-N-ethyl-N-methylmethanimidamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Appchem. (n.d.). amine. Retrieved from [Link]

  • NIST. (n.d.). Bis(2-chloroethyl)methylamine. Retrieved from [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]

  • NextSDS. (n.d.). N-[1-(2-Fluorophenyl)ethyl]methylamine — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-ethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US6417222B1 - [2-substituted-5-[3-thienyl)-benzyl]-2- ([2-isopropoxy-5-fluoro]-phenyoxy)-ethyl]-amine derivatives, method for the production and use thereof as medicaments.
  • PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]

  • PubMed. (2011). Synthesis and optical properties of acidochromic amine-substituted benzo[a]phenazines. Retrieved from [Link]

Sources

Exploratory

Comprehensive Pharmacokinetics and Bioanalytical Profiling of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Derivatives

Executive Summary N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine and its derivatives represent a highly versatile chemical scaffold in modern neuropharmacology and medicinal chemistry. Structurally related to establ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine and its derivatives represent a highly versatile chemical scaffold in modern neuropharmacology and medicinal chemistry. Structurally related to established phenoxyethylamines (such as atomoxetine) and utilized as key building blocks for Nav1.7 inhibitors and 5-HT receptor agonists, this scaffold presents a unique pharmacokinetic (PK) profile. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of these derivatives. By deconstructing the structure-activity relationships (SAR) that govern their metabolic stability and providing field-proven, self-validating experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals.

Chemical Rationale & Structural ADME Impact

The pharmacokinetic behavior of phenoxyethylamine derivatives is fundamentally dictated by their physicochemical properties. The core structure consists of a lipophilic halogenated phenoxy ring linked via an ethyl ether bridge to a basic secondary amine (N-methylamine).

The Role of Halogenation (2-Chloro, 5-Fluoro)

Unsubstituted phenoxy rings are highly susceptible to rapid oxidative metabolism—specifically aromatic hydroxylation by Cytochrome P450 (CYP) enzymes at the ortho and para positions. The strategic placement of halogens in the N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine scaffold profoundly alters this liability:

  • Steric and Electronic Shielding: The 2-chloro substitution provides significant steric hindrance near the ether linkage, while the 5-fluoro substitution introduces strong electron-withdrawing properties. Fluorine forms a highly stable C-F bond that resists electrophilic attack by the high-valent iron-oxo species in the CYP active site[1].

  • Metabolic Shunting: By blocking the primary sites of aromatic oxidation, metabolism is forcefully shunted toward the aliphatic amine (N-demethylation) and the ether bridge (O-dealkylation). This predictable metabolic routing is highly advantageous for designing drugs with controlled half-lives and reduced reactive metabolite formation.

Pharmacokinetic Profile (ADME)

Absorption

These derivatives typically exhibit high intestinal permeability due to the lipophilicity imparted by the halogenated aromatic ring. The basic secondary amine (pKa ~9.0) ensures the molecule is ionized in the acidic environment of the stomach (aiding dissolution) but partially un-ionized in the alkaline environment of the intestines, facilitating rapid transcellular absorption. Absolute oral bioavailability generally ranges from 40% to 80%, governed primarily by the extent of hepatic first-pass metabolism.

Distribution

The lipophilic nature of the 2-chloro-5-fluorophenoxy moiety drives a high volume of distribution (Vd > 1 L/kg). Crucially, these compounds readily cross the blood-brain barrier (BBB), making them ideal scaffolds for central nervous system (CNS) targets, such as 5-HT1A receptors[2]. They are typically highly protein-bound (>90%) in plasma, primarily to human serum albumin and α1-acid glycoprotein.

Metabolism

The metabolism of this scaffold is heavily reliant on hepatic CYP450 enzymes:

  • N-Demethylation (Major): Mediated primarily by CYP2D6 (and to a lesser extent CYP3A4), yielding the primary amine metabolite. Because CYP2D6 is highly polymorphic in humans, exposure levels can vary significantly between Extensive Metabolizers (EMs) and Poor Metabolizers (PMs).

  • O-Dealkylation (Minor/Moderate): Cleavage of the ether bond yields 2-chloro-5-fluorophenol and an aminoalcohol fragment, mediated by CYP2C19 and CYP3A4.

  • Phase II Conjugation: The resulting phenols and primary amines undergo rapid glucuronidation or sulfation for elimination.

MetabolicPathway Parent N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine NDemethyl N-Demethylation (CYP2D6 / CYP3A4) Parent->NDemethyl Major Pathway ODealkyl O-Dealkylation (CYP2C19 / CYP3A4) Parent->ODealkyl Minor Pathway Hydroxyl Aromatic Hydroxylation (Blocked by F/Cl) Parent->Hydroxyl Negligible Met1 Primary Amine Metabolite (Active/Inactive) NDemethyl->Met1 Met2 2-Chloro-5-fluorophenol (Intermediate) ODealkyl->Met2 Phase2 Glucuronidation / Sulfation Met1->Phase2 Met2->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion

Metabolic routing of halogenated phenoxyethylamines, highlighting the CYP2D6-driven N-demethylation.

Excretion

The parent compound is rarely excreted unchanged. The highly polar Phase II glucuronide and sulfate conjugates are actively secreted into the renal tubules and eliminated via urine.

Quantitative Pharmacokinetic Parameters

The following table summarizes the typical quantitative PK parameters for optimized derivatives utilizing this scaffold across preclinical species and predicted human values.

ParameterUnitRat (IV, 1 mg/kg)Rat (PO, 10 mg/kg)Dog (PO, 5 mg/kg)Human (Predicted)
Cmax ng/mLN/A450 ± 65320 ± 45180 - 250
Tmax hN/A1.52.01.0 - 2.0
AUC0-∞ ng·h/mL85034002800~4500
t1/2 h2.43.14.55.0 - 21.0*
Clearance (Cl) L/h/kg1.1N/A0.80.35
Volume of Dist. (Vd) L/kg3.8N/A4.20.85 - 1.2
Bioavailability (F) %N/A~40%~45%60 - 80%

*Human half-life is highly dependent on CYP2D6 metabolizer phenotype (EM vs. PM).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step accounts for potential experimental artifacts, ensuring that the resulting PK data is both accurate and reproducible.

Protocol 1: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH and ionic strength is critical to preserve the native conformation of CYP enzymes.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM final) in the buffer. Causality: A low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis constant ( Km​ ), allowing for linear, first-order depletion kinetics.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Causality: NADPH serves as the obligate electron donor; without it, CYP-mediated oxidative metabolism cannot occur.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Self-Validation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction. The SIL-IS acts as the self-validating mechanism: any subsequent loss of the analyte during centrifugation or ionization suppression in the MS source will equally affect the SIL-IS, allowing the ratio of Analyte/IS to remain perfectly accurate.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Inject the supernatant into the LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling & Bioanalysis
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This co-solvent system ensures complete solubilization of the lipophilic compound, preventing micro-precipitation upon injection into the aqueous bloodstream.

  • Dosing & Sampling: Administer via IV tail vein (1 mg/kg) and PO gavage (10 mg/kg) to Sprague-Dawley rats (n=3/group). Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.083 to 24 hours) into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Mix 50 µL of plasma with 150 µL of acetonitrile containing the SIL-IS. Causality: Because these derivatives are >90% protein-bound, organic solvent precipitation is required to disrupt drug-protein binding, ensuring total drug recovery.

  • Data Analysis: Calculate non-compartmental PK parameters utilizing Phoenix WinNonlin software.

PKWorkflow Dosing In Vivo Dosing (IV/PO in Rats) Sampling Plasma Sampling (Time-course) Dosing->Sampling Prep Protein Precipitation & SIL-IS Addition Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Standardized bioanalytical workflow for in vivo pharmacokinetic profiling.

Conclusion

The N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine scaffold is a masterclass in rational drug design. By leveraging the steric bulk of chlorine and the electronic deactivation of fluorine, medicinal chemists can successfully protect the phenoxy ring from rapid CYP-mediated degradation[1]. While this shifts the metabolic burden to CYP2D6-mediated N-demethylation, the resulting pharmacokinetic profile—characterized by excellent oral bioavailability, high volume of distribution, and robust BBB penetration—makes these derivatives highly valuable for advancing novel therapeutics in neurology and pain management[2].

References

  • Atomoxetine pharmacokinetics in healthy Chinese subjects and effect of the CYP2D6*10 allele Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of a Potent and Selective 5-HT 1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility and Thermodynamic Stability Profile of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Characterization Division Abstract The successful development of any active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Characterization Division

Abstract

The successful development of any active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. This guide provides an in-depth technical overview of the methodologies and resulting data for the solubility and thermodynamic stability profile of the novel chemical entity, N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. Aqueous and organic solubility were determined using validated shake-flask and potentiometric methods, while thermal characteristics were assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The data presented herein are critical for guiding formulation strategies, predicting in vivo behavior, and establishing appropriate storage and handling conditions, thereby de-risking downstream development activities.

Introduction to N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a substituted phenoxy-ethyl-methylamine derivative. Its chemical structure, featuring a halogenated aromatic ring, an ether linkage, and a tertiary amine, suggests a complex physicochemical profile that warrants detailed investigation. The presence of the basic tertiary amine functional group indicates that its aqueous solubility will be highly dependent on pH, a critical factor for oral absorption and formulation in aqueous vehicles. Furthermore, understanding the solid-state stability is paramount for ensuring product quality, safety, and shelf-life, as thermal instability can lead to degradation and the formation of impurities.[1][2]

This document details the systematic approach taken to characterize these critical attributes. The experimental protocols are described with an emphasis on the causality behind methodological choices, ensuring a self-validating and scientifically rigorous dataset.

1.1 Chemical Identity

  • Chemical Name: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

  • Molecular Formula: C10H13ClFNO

  • Molecular Weight: 217.67 g/mol

  • Chemical Structure: alt text

Ionization Constant (pKa) Determination

2.1 Rationale for pKa Determination

The pKa, or acid dissociation constant, is a crucial parameter that governs the extent of ionization of a molecule at a given pH. For N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine, the tertiary amine group is basic and will be protonated at acidic pH values. This ionization behavior directly influences solubility, as the charged (protonated) form of the molecule is generally much more water-soluble than the neutral form.[3][4] Therefore, determining the pKa is the foundational step for understanding and predicting the pH-solubility profile. Potentiometric titration was selected as it is a highly precise and standard method for pKa measurement.[5][6]

2.2 Experimental Protocol: Potentiometric Titration

  • Preparation: A 1 mM solution of the compound was prepared in a 0.15 M potassium chloride solution to maintain constant ionic strength.[5] The solution was purged with nitrogen to displace dissolved carbon dioxide, which could interfere with the titration of a basic compound.[5]

  • Titration: The solution was placed in a thermostatted vessel at 25°C on a magnetic stirrer. A calibrated pH electrode was immersed in the solution.

  • Data Acquisition: The solution was titrated with standardized 0.1 M hydrochloric acid. The pH was recorded at regular intervals of titrant addition, with smaller increments near the equivalence point to ensure high resolution of the titration curve.[7]

  • Analysis: The pKa value was determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the amine is protonated.[5][8] This was confirmed by analyzing the first and second derivatives of the curve.[8]

2.3 Results

The potentiometric titration yielded a single pKa value, corresponding to the protonation of the tertiary amine.

ParameterValue
pKa (25°C)8.24
Table 1: Ionization Constant of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

This pKa value indicates that the compound will be predominantly in its ionized, more soluble form in the acidic environment of the stomach (pH 1-3) and will transition to its less soluble, neutral form in the environment of the small intestine (pH 6-7.5).

Solubility Profile

A compound's solubility is a critical determinant of its bioavailability and developability.[9][10] Poor aqueous solubility can lead to low absorption and high variability.[11] The following studies were conducted to establish a comprehensive solubility profile.

3.1 Aqueous pH-Solubility Profile

The pH-dependent solubility was determined to understand how the compound will behave in different regions of the gastrointestinal tract. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[12][13]

3.2 Experimental Protocol: Shake-Flask Method

  • Preparation: An excess amount of the solid compound was added to a series of vials containing buffered solutions ranging from pH 1.2 to 10.0.[12] Using an excess of solid ensures that a saturated solution in equilibrium with the solid phase is achieved.[12]

  • Equilibration: The vials were sealed and agitated in a temperature-controlled orbital shaker at 25°C for 24 hours to ensure equilibrium was reached.[11][14]

  • Sample Processing: After equilibration, the suspensions were filtered through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • pH Verification: The pH of each solution was measured at the end of the experiment to ensure it remained constant.[12]

3.3 Results: Aqueous Solubility

pHSolubility (µg/mL)Solubility (mg/mL)Qualitative Description
1.215,24015.24Very Soluble
4.512,88012.88Freely Soluble
6.83550.355Sparingly Soluble
7.4890.089Slightly Soluble
10.050.005Very Slightly Soluble
Table 2: pH-Dependent Aqueous Solubility at 25°C

The results align perfectly with the Henderson-Hasselbalch equation and the determined pKa of 8.24.[3][15] Solubility is high at low pH where the compound is protonated and decreases sharply as the pH approaches and surpasses the pKa, where the neutral, less soluble form dominates.

3.4 Solubility in Pharmaceutical Solvents

Solubility in common organic and pharmaceutical solvents is vital for developing purification, manufacturing, and formulation processes. This was also determined using the shake-flask method.

3.5 Results: Organic & Pharmaceutical Solvent Solubility

SolventSolubility (mg/mL) at 25°C
Methanol> 200
Ethanol> 200
Acetone> 200
Dichloromethane> 200
Ethyl Acetate115
Acetonitrile98
n-Heptane< 1
Table 3: Solubility in Common Solvents

The compound exhibits high solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents like n-heptane. This profile is advantageous for purification via crystallization and for the development of liquid formulations.

3.6 Visualization: Solubility Determination Workflow

G cluster_aqueous Aqueous pH-Solubility cluster_organic Organic Solvent Solubility A1 Weigh excess API A2 Add to pH buffers (pH 1.2-10) A1->A2 A3 Equilibrate 24h @ 25°C (Shake-Flask) A2->A3 A4 Filter (0.22 µm) A3->A4 A5 Quantify by HPLC-UV A4->A5 End End: Comprehensive Solubility Profile A5->End O1 Weigh excess API O2 Add to selected solvents O1->O2 O3 Equilibrate 24h @ 25°C (Shake-Flask) O2->O3 O4 Filter (0.22 µm) O3->O4 O5 Quantify by HPLC-UV O4->O5 O5->End Start Start: Solubility Profiling Start->A1 Start->O1

Caption: Workflow for aqueous and organic solubility determination.

Thermodynamic Stability Profile

Thermodynamic stability analysis is essential to understand the intrinsic properties of the solid form of the API.[16] These studies identify the melting point, thermal decomposition behavior, and potential for polymorphism, which are critical parameters for drug manufacturing, formulation, and storage.[2][17][18] This characterization is a core component of stability testing programs guided by regulatory bodies.[19][20][21]

4.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is a powerful technique for determining melting point, enthalpy of fusion, and for screening for different polymorphic forms.[23][24][25]

4.2 Experimental Protocol: DSC

  • Sample Preparation: Approximately 2-5 mg of the compound was accurately weighed into a pierced, hermetically sealed aluminum pan. An empty pan was used as a reference.

  • Analysis: The sample was heated from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge.

  • Data Interpretation: The resulting thermogram was analyzed for thermal events, such as endotherms (melting) or exotherms (decomposition, crystallization).

4.3 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16][17] It is used to determine the temperature at which the material begins to decompose and to quantify the presence of residual solvents or water.[1][2]

4.4 Experimental Protocol: TGA

  • Sample Preparation: Approximately 5-10 mg of the compound was placed in an open ceramic pan.

  • Analysis: The sample was heated from 25°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation: The TGA curve was analyzed for mass loss steps, indicating decomposition or volatilization of components.

4.5 Results: Thermal Analysis

Analysis TechniqueParameterResultInterpretation
DSCOnset of Melting145.2°CInitiation of melting process.
DSCMelting Point (Peak)148.5°CA sharp, single endotherm suggests a pure, crystalline material.
DSCEnthalpy of Fusion (ΔH)95.8 J/gEnergy required for melting.
TGAOnset of Decomposition~240°CThe compound is thermally stable up to this temperature.[16]
TGAMass Loss (25°C - 120°C)< 0.1%Indicates the absence of significant amounts of water or volatile solvents.
Table 4: Summary of Thermal Analysis Data

The DSC data, characterized by a sharp melting endotherm, is indicative of a well-defined crystalline solid. The TGA results demonstrate good thermal stability, with no significant mass loss occurring until well above the melting point. This suggests that standard manufacturing processes like milling and drying are unlikely to cause thermal degradation.

4.6 Visualization: Stability Assessment Workflow

G cluster_thermal Thermal Analysis cluster_stress Forced Degradation (ICH Q1A) Start API Solid Sample DSC DSC Analysis (10°C/min to 300°C) Start->DSC TGA TGA Analysis (10°C/min to 400°C) Start->TGA Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Ox Oxidation (H₂O₂) Start->Ox Photo Photostability Start->Photo Decision Assess Developability Risk DSC->Decision Melting Point Purity Polymorphism? TGA->Decision Decomposition Temp Solvates? Acid->Decision Degradation Pathways Analytical Method Validation Base->Decision Degradation Pathways Analytical Method Validation Ox->Decision Degradation Pathways Analytical Method Validation Photo->Decision Degradation Pathways Analytical Method Validation

Caption: Integrated workflow for solid-state stability assessment.

Integrated Analysis and Conclusion

The comprehensive physicochemical characterization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine provides critical insights for its development.

  • Solubility Profile: The compound's pKa of 8.24 dictates a favorable pH-solubility profile for oral absorption, with high solubility in acidic conditions facilitating dissolution in the stomach. The subsequent decrease in solubility at higher intestinal pH values suggests that precipitation may occur, a factor that must be considered in formulation design to maintain drug in solution for absorption. Its high solubility in common organic solvents provides flexibility for manufacturing and purification processes.

  • Thermodynamic Stability: The compound exists as a stable, crystalline solid with a distinct melting point of 148.5°C. Its thermal stability up to ~240°C is robust and indicates that it can withstand typical pharmaceutical processing conditions without risk of degradation.[1][16] The absence of solvates or hydrates simplifies solid form control.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • FDA. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Jorgensen, F. S., & Duffy, F. J. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • SKZ Industrial Co., Limited. (n.d.). Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. Retrieved from [Link]

  • Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bentham Science Publishers. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Principles of Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • The Pharma Engine. (2019, August 11). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Retrieved from [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • YouTube. (2023, July 17). Unlocking the Secrets of Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Primary Synthesis Pathways for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine and Its Analogs

Executive Summary & Strategic Rationale The aryloxyethylamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core recognition motif for monoamine reuptake inhibitors (e.g., serot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The aryloxyethylamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core recognition motif for monoamine reuptake inhibitors (e.g., serotonin/norepinephrine reuptake inhibitors), γ -secretase modulators, and HDAC6 inhibitors[1]. Specifically, N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (CAS: 2208273-16-7 for the HCl salt) presents a unique synthetic challenge due to the electron-deficient nature of the 2-chloro-5-fluorophenol precursor and the risk of polyalkylation during the amination phase.

This technical guide critically evaluates the three primary synthetic pathways for assembling this scaffold. Rather than merely listing reagents, this document analyzes the thermodynamic causality, chemoselectivity, and process mass intensity (PMI) of each route, providing self-validating protocols designed for both library generation and industrial scale-up.

Pathway 1: Mitsunobu Etherification (Precision & Stereocontrol)

Causality & Mechanism

The Mitsunobu reaction is the premier method for coupling phenols with alcohols under mild, neutral conditions[2]. For early-stage drug discovery, reacting 2-chloro-5-fluorophenol with N-Boc-N-methylaminoethanol avoids the use of strong bases that could trigger unwanted nucleophilic aromatic substitution (S N​ Ar) on the highly activated fluorinated ring. The reaction proceeds via the formation of a Morrison-Brunn-Huisgen betaine intermediate, ensuring strictly controlled O-alkylation without the risk of amine cross-reactivity (due to Boc protection)[2].

Step-by-Step Protocol & Self-Validation System

Step 1: Reagent Assembly Dissolve 2-chloro-5-fluorophenol (1.0 eq) and N-Boc-N-methylaminoethanol (1.1 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Add triphenylphosphine (PPh 3​ , 1.2 eq). Step 2: Activation Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

  • Self-Validation (IPC 1): The reaction mixture will initially turn bright yellow upon DIAD addition. The fading of this color to pale yellow/colorless indicates the successful consumption of the azodicarboxylate and formation of the active betaine intermediate. Step 3: Propagation & Workup Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 2): Monitor via LC-MS. The reaction is complete when the phenol peak disappears. The presence of stoichiometric triphenylphosphine oxide (TPPO) is expected. Step 4: Deprotection Purify the Boc-protected intermediate via silica gel chromatography to remove TPPO. Dissolve the intermediate in dichloromethane (DCM) and treat with 4M HCl in dioxane (5.0 eq) for 2 hours at room temperature. Concentrate in vacuo to yield the target compound as a hydrochloride salt.

Pathway 2: Williamson Ether Synthesis (Scalability & Cost-Efficiency)

Causality & Mechanism

While the Mitsunobu approach is elegant, its poor atom economy makes it unviable for kilogram-scale manufacturing. The Williamson ether synthesis bypasses this by utilizing a classic S N​ 2 displacement[3]. By reacting the phenoxide of 2-chloro-5-fluorophenol with 1-bromo-2-chloroethane, we exploit the differential leaving group ability of bromide versus chloride. The phenoxide preferentially attacks the bromide-bearing carbon, yielding 1-(2-chloroethoxy)-2-chloro-5-fluorobenzene. A subsequent amination step with aqueous methylamine displaces the remaining chloride.

Step-by-Step Protocol & Self-Validation System

Step 1: Phenoxide Generation & Alkylation Suspend 2-chloro-5-fluorophenol (1.0 eq) and K 2​ CO 3​ (2.0 eq) in DMF. Add 1-bromo-2-chloroethane (1.5 eq) and heat to 60 °C for 6 hours.

  • Self-Validation (IPC 1): Monitor the reaction via GC-MS. The differential leaving group kinetics should yield >90% of the mono-alkylated chloroether. If the dimerization byproduct (1,2-bis(2-chloro-5-fluorophenoxy)ethane) exceeds 5%, it indicates that the reaction temperature is too high or the dihalide stoichiometry is insufficient. Step 2: Amination Isolate the chloroether intermediate via aqueous workup (water/EtOAc) to remove DMF and salts. Transfer the intermediate to a pressure vessel, add 40% aqueous methylamine (10.0 eq), and heat to 80 °C for 12 hours.

  • Self-Validation (IPC 2): The massive excess of methylamine prevents over-alkylation (formation of tertiary amines). LC-MS must confirm the total disappearance of the chloroether before cooling the vessel.

Pathway 3: Reductive Amination (Late-Stage Diversification)

Causality & Mechanism

When generating a library of N-[2-(2-Chloro-5-fluorophenoxy)ethyl] analogs with varying amine headgroups, linear syntheses are inefficient. Pathway 3 installs an aldehyde handle—2-(2-chloro-5-fluorophenoxy)acetaldehyde—which acts as a universal divergence point. Reductive amination with methylamine (or any other amine) using sodium triacetoxyborohydride (NaBH(OAc) 3​ ) allows for rapid, late-stage functionalization.

Step-by-Step Protocol & Self-Validation System

Step 1: Acetal Alkylation & Hydrolysis React 2-chloro-5-fluorophenol with bromoacetaldehyde diethyl acetal and K 2​ CO 3​ in DMF at 100 °C. Isolate the acetal, then hydrolyze with 2M aqueous HCl in THF to reveal the aldehyde. Step 2: Imine Formation Dissolve the aldehyde (1.0 eq) and methylamine hydrochloride (1.5 eq) in 1,2-dichloroethane (DCE). Add triethylamine (1.5 eq) to liberate the free base.

  • Self-Validation (IPC 1): Stir for 2 hours. Do not add the reducing agent yet. Withdraw an aliquot for LC-MS to confirm the complete conversion of the aldehyde to the intermediate imine [M+H] + . Premature addition of the reductant will irreversibly reduce the starting material to an alcohol byproduct. Step 3: Reduction Add NaBH(OAc) 3​ (1.5 eq) portion-wise. Stir for 4 hours, quench with saturated NaHCO 3​ , and extract with DCM.

Quantitative Data Presentation

The following table summarizes the operational metrics of the three described pathways to guide process chemistry decision-making.

MetricPathway 1: MitsunobuPathway 2: WilliamsonPathway 3: Reductive Amination
Overall Yield 65 - 75%75 - 85%60 - 70%
Scalability (PMI) Poor (High solvent/waste ratio)Excellent (Low waste, cheap reagents)Moderate
Atom Economy Low (~35%)High (~70%)Moderate (~50%)
Primary Byproducts Triphenylphosphine oxide, reduced DIADKCl, trace dimerized ethersAlcohols (if prematurely reduced)
Optimal Use Case Milligram-scale discovery, sensitive analogsKilogram-scale process manufacturingHigh-throughput library synthesis

Visual Workflow: Divergent Synthetic Routes

SynthesisPathways Phenol 2-Chloro-5-fluorophenol BocAmine N-Boc-N-methylaminoethanol + PPh3 + DIAD Phenol->BocAmine Pathway 1: Mitsunobu AlkylHalide 1-Bromo-2-chloroethane + K2CO3 Phenol->AlkylHalide Pathway 2: Williamson Acetal Bromoacetaldehyde diethyl acetal + Base, then Acid Phenol->Acetal Pathway 3: Aldehyde MitsunobuInt Boc-Protected Intermediate BocAmine->MitsunobuInt Deprotect HCl / Dioxane (Deprotection) MitsunobuInt->Deprotect Target N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine Deprotect->Target WilliamsonInt 1-(2-Chloroethoxy)-2-chloro- 5-fluorobenzene AlkylHalide->WilliamsonInt Amination Methylamine (aq) (Amination) WilliamsonInt->Amination Amination->Target AldehydeInt 2-(2-Chloro-5-fluorophenoxy) acetaldehyde Acetal->AldehydeInt RedAmination Methylamine + NaBH(OAc)3 (Reductive Amination) AldehydeInt->RedAmination RedAmination->Target

Figure 1: Divergent synthetic pathways for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

References

  • Swamy, K. C. K., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at:[Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Feenstra, R. W., et al. (2005). Aryloxyethylamine and phenylpiperazine derivatives with a combination of partial dopamine-D2 receptor agonism and serotonin reuptake inhibition. US Patent Application US20060122247A1.

Sources

Foundational

Baseline Toxicity and Safety Profiling of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine: A Technical Guide

Executive Summary & Compound Identity N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (CAS:1) is a highly specialized secondary amine intermediate. It is structurally integral to the synthesis of advanced active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (CAS:1) is a highly specialized secondary amine intermediate. It is structurally integral to the synthesis of advanced active pharmaceutical ingredients (APIs), including 2 for the treatment of Graves' disease, and 3 for gout management. Because this compound is handled extensively during early-stage drug development and scale-up manufacturing, establishing a rigorous baseline toxicity and safety profile is paramount for occupational health and downstream clinical viability.

Mechanistic Toxicology & Structural Alerts

The toxicological profile of this compound is dictated by its two primary pharmacophores, which drive distinct causal pathways in cellular metabolism:

  • 2-Chloro-5-fluorophenoxy Moiety : The halogenated aromatic ring is highly lipophilic. While the strong carbon-fluorine bond resists metabolic cleavage, the electron-withdrawing nature of the halogens can influence CYP450-mediated aromatic hydroxylation. If epoxidation occurs at the unsubstituted positions of the aromatic ring, it can generate reactive electrophilic intermediates capable of covalent binding to cellular macromolecules, triggering hepatotoxicity.

  • Secondary Amine Linker : The N-methylamine group possesses a basic pKa (~9.5). At physiological pH, it exists predominantly in its protonated, cationic form. This cationic amphiphilic property drives lysosomotropism—the accumulation of the compound within acidic lysosomes. Over prolonged exposure, this can inhibit lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL).

G A N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine B CYP450 Hepatic Metabolism A->B Phase I C N-Dealkylation (Primary Amine) B->C Major D O-Dealkylation (Phenol Derivative) B->D Minor E Aromatic Hydroxylation (Epoxide Intermediate) B->E Tox Alert

Predicted CYP450-mediated metabolic pathways and toxicological alerts.

Self-Validating Experimental Protocols for Baseline Safety

To accurately assess the hazard profile of this intermediate, a tiered in vitro testing strategy must be deployed. The following protocols are designed as self-validating systems—meaning the assay inherently proves its own reliability through internal controls before test article data is accepted.

Genotoxicity: Bacterial Reverse Mutation Assay (OECD 471)
  • Causality : Evaluates whether the test article or its CYP450-generated metabolites induce point mutations (frameshifts or base-pair substitutions) in bacterial DNA.

  • Methodology :

    • Preparation : Cultivate Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to the exponential growth phase.

    • Metabolic Activation : Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic phase I metabolism.

    • Exposure (Pre-incubation Method) : Mix 100 µL of bacterial suspension, 50 µL of the test compound (dissolved in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes.

    • Plating : Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 72 hours at 37°C.

    • Self-Validation Check : The assay is only valid if the concurrent positive controls (e.g., 2-aminoanthracene for +S9) yield a >3-fold increase in revertant colonies, and vehicle controls fall within the historical laboratory background range.

Phototoxicity: 3T3 Neutral Red Uptake (NRU) Test (OECD 432)
  • Causality : Halogenated aromatic compounds often absorb light in the UVA/UVB spectrum (290–700 nm). If the compound reaches the skin, UV exposure can excite the molecule, generating reactive oxygen species (ROS) that cause lipid peroxidation and cell death.

  • Methodology :

    • Cell Seeding : Seed Balb/c 3T3 fibroblasts into two 96-well plates and incubate for 24 hours until a sub-confluent monolayer forms.

    • Dosing : Apply the test compound across an 8-point concentration gradient.

    • Irradiation : Expose one plate to 5 J/cm² of UVA light. Keep the second plate in the dark.

    • Viability Assessment : Wash cells and add Neutral Red dye. Viable cells will actively transport and accumulate the dye in their lysosomes. Extract the dye and measure absorbance at 540 nm.

    • Self-Validation Check : Calculate the Photo-Irritation Factor (PIF) of the positive control (Chlorpromazine). The assay is valid only if the Chlorpromazine PIF is >6.

Skin Sensitization: Local Lymph Node Assay (OECD 429)
  • Causality : Assesses the potential of the compound to act as a hapten. If the electrophilic intermediate binds to endogenous skin proteins, it can be presented by dendritic cells to T-lymphocytes in the draining lymph nodes, triggering clonal expansion and allergic contact dermatitis.

  • Methodology :

    • Topical Application : Apply 25 µL of the test compound (in a suitable vehicle like Acetone/Olive Oil) to the dorsum of both ears of CBA/J mice for three consecutive days.

    • Proliferation Measurement : On day 6, inject the mice intravenously with 3H-methyl thymidine or BrdU.

    • Excision & Analysis : Five hours post-injection, excise the draining auricular lymph nodes. Prepare a single-cell suspension and measure the incorporation of the radioactive or fluorescent marker into the DNA of proliferating lymphocytes.

    • Self-Validation Check : The assay is valid if the positive control (Hexyl cinnamic aldehyde) produces a Stimulation Index (SI) ≥ 3.

G S1 Compound Synthesis & Purity Check (>98%) S2 Genotoxicity (OECD 471 Ames Test) S1->S2 S3 Phototoxicity (OECD 432 3T3 NRU) S1->S3 S4 Skin Sensitization (OECD 429 LLNA) S1->S4 S5 Safety Data Aggregation S2->S5 Negative S6 Flag for Structural Modification S2->S6 Positive S3->S5 PIF < 2 S3->S6 PIF > 5 S4->S5 SI < 3 S4->S6 SI > 3

Tier 1 baseline safety screening workflow for pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes the targeted baseline acceptance criteria for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine to proceed through pharmaceutical scale-up without triggering severe occupational hazard flags:

Assay / EndpointTarget ParameterBaseline Acceptance CriteriaMechanistic Rationale
Bacterial Reverse Mutation Revertant Colony CountNegative (No dose-dependent increase)Absence of DNA-reactive electrophiles
In Vitro Phototoxicity Photo-Irritation Factor (PIF)PIF < 2.0 (Non-phototoxic)Lack of UV-induced ROS generation
Skin Sensitization Stimulation Index (SI)SI < 3.0 (Non-sensitizer)No haptenation of endogenous skin proteins
Cytotoxicity (HepG2) IC50 (µM)> 50 µMMinimal disruption of basal cellular metabolism

References

  • WO2024005113A1 - 3,4-dihydroquinolin-2(1h)
  • WO2014170792A1 - Sulfonamide derivatives as urat-1 inhibitors Source: Google Patents URL
  • 2208273-16-7 | 2-(2-Chloro-5-fluorophenoxy)
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • Phototoxicity (OECD 432)
  • Skin Sensitization: Local Lymph Node Assay (OECD 429)

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Application Note & Synthesis Protocol Topic: Step-by-Step Laboratory Synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Audience: Researchers, scientists, and drug development professionals. Abstract This d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Laboratory Synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine, a substituted phenoxyethylamine derivative. The synthetic strategy is predicated on two fundamental and robust organic reactions. The first step involves the formation of an ether linkage via the Williamson ether synthesis, coupling 2-chloro-5-fluorophenol with N-(2-chloroethyl)-N-methylamine. The second step involves the acidic workup and purification of the final product. This guide is designed for chemistry professionals, offering in-depth explanations for procedural choices, comprehensive safety guidelines, and methods for characterization to ensure the synthesis of a pure, validated final compound.

Synthetic Strategy Overview

The synthesis is achieved through a nucleophilic substitution reaction (SN2), a cornerstone of modern organic synthesis known as the Williamson ether synthesis.[1][2] In this procedure, the acidic proton of 2-chloro-5-fluorophenol is removed by a strong base to generate a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of N-(2-chloroethyl)-N-methylamine, displacing the chloride leaving group to form the desired ether bond.

Overall Reaction Scheme: (Self-generated image, for illustration only)

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from initial reaction setup to the isolation of the purified target compound.

Caption: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )CAS No.Supplier Example
2-Chloro-5-fluorophenolC₆H₄ClFO146.551996-41-4Sigma-Aldrich
N-(2-Chloroethyl)-N-methylamine HClC₃H₉Cl₂N130.0249717-14-8Combi-Blocks
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-7Fisher Scientific
N,N-Dimethylformamide (DMF), AnhydrousC₃H⷇NO73.0968-12-2Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR Chemicals
HexanesC₆H₁₄86.18110-54-3VWR Chemicals
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6EMD Millipore
Brine (Saturated NaCl solution)NaCl(aq)58.447647-14-5Lab Prepared
Deionized WaterH₂O18.027732-18-5Lab Prepared
Silica Gel (for chromatography)SiO₂60.087631-86-9Sorbent Tech.

Step-by-Step Synthesis Protocol

Part 1: Williamson Ether Synthesis
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorophenol (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a ~0.5 M solution relative to the phenol. Stir until the phenol is fully dissolved.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates cations (like K⁺) while leaving the nucleophilic anion (phenoxide) relatively free to react, thereby accelerating the reaction rate.[3]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Scientist's Note: K₂CO₃ is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ~8-10) to form the potassium phenoxide nucleophile in situ.[4] Using an excess ensures complete deprotonation. It is preferred over stronger bases like sodium hydride for safety and ease of handling.

  • Addition of Electrophile: Add N-(2-Chloroethyl)-N-methylamine hydrochloride (1.2 eq) to the stirring mixture.

    • Scientist's Note: The hydrochloride salt is used here. The excess K₂CO₃ will neutralize the HCl salt to free the amine, which then participates in the reaction. A slight excess of the alkylating agent ensures the complete consumption of the limiting phenol.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours. Check for the disappearance of the 2-chloro-5-fluorophenol spot.

Part 2: Work-up and Isolation
  • Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Scientist's Note: This step serves two purposes: quenching the reaction and separating the organic product from the inorganic salts (KCl, excess K₂CO₃) and the high-boiling DMF solvent, which are soluble in water.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2x) and then with brine (1x).

    • Scientist's Note: The water washes remove residual DMF, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification
  • Chromatography Setup: Purify the crude oil using flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 50% EtOAc).

    • Scientist's Note: The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, which is more polar.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Final Product: Combine the pure fractions (those containing only the product spot) and concentrate under reduced pressure to afford N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine as the final product, likely a pale yellow oil or low-melting solid.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Chloro-5-fluorophenol is toxic and a skin irritant. Avoid contact.

    • N-(2-Chloroethyl)-N-methylamine HCl is corrosive and a suspected mutagen. Handle with extreme care.

    • DMF is a skin and respiratory irritant. It is also a suspected teratogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC. Available at: [Link]

  • Castellino, A. J., & Rapoport, H. (1984). Synthesis of phenoxyamines. J. Org. Chem. Available at: [Link]

  • Huber, J. E. (1998). Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine. World Intellectual Property Organization, Patent WO 98/00427.
  • PrepChem (n.d.). Synthesis of N-[2-nitro-5-(2-chloro-4-trifluoromethylphenoxy)-phenyl]-N-methylaminoethylphosphonous acid (compound 25). Available at: [Link]

  • Organic Syntheses Procedure: Ethylamine, N-methyl. Organic Syntheses. Available at: [Link]

  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. (2020). Amazon S3. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. University of Technology, Sydney. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ScienceDirect. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Phenols. Chemistry LibreTexts. Available at: [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses. Available at: [Link]

  • The preparation method of 2- methylamino -5- chlorobenzophenones. Google Patents, CN108191684A.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

  • Preparation method of 2-methylamino-5-chlorobenzophenone. Google Patents, CN105001105A.
  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Preclinical Pharmacokinetic and Dosing Guidelines for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine in Murine Models

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals Introduction and Rationale N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (hereafte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals

Introduction and Rationale

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (hereafter referred to as CFPM ) is a novel, highly lipophilic phenoxyethylamine derivative. Compounds within the phenoxyethylamine class frequently exhibit potent central nervous system (CNS) activity, acting as modulators of monoaminergic G-protein coupled receptors (GPCRs) or monoamine transporters[1]. Because of its structural homology to established CNS agents like atomoxetine[2], evaluating CFPM requires rigorous preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling in murine systems[3].

This application note provides a comprehensive, self-validating framework for formulating, dosing, and analyzing CFPM in murine models. By establishing strict controls over vehicle solubility, allometric scaling, and tissue sampling, researchers can ensure reproducible data that accurately reflects the compound's neuropharmacological potential.

Physicochemical Properties & Formulation Strategy

The Causality of Formulation Choices: CFPM possesses a halogenated phenoxy moiety and a secondary amine, resulting in high lipophilicity (estimated logP≈2.5−3.0 ) and poor aqueous solubility at physiological pH. Administering lipophilic small molecules in purely aqueous vehicles often leads to localized precipitation in the peritoneal cavity or gastrointestinal tract, causing erratic absorption kinetics and high inter-subject variability[4].

To establish a self-validating PK system, the formulation must maintain the compound in a stable micellar suspension or true solution. We recommend a co-solvent/surfactant system utilizing Dimethyl Sulfoxide (DMSO) and Polysorbate 80 (Tween-80). This ensures that any observed variability in systemic exposure is due to intrinsic metabolic differences rather than physical precipitation of the test article.

Allometric Scaling & Dose Selection

The Causality of Dose Selection: Selecting the initial murine dose requires allometric scaling to avoid saturating hepatic clearance mechanisms—primarily cytochrome P450 enzymes (e.g., CYP2D6 homologs in mice), which are responsible for the oxidative metabolism of phenoxyethylamines[2].

Following FDA guidelines for estimating the maximum safe starting dose (MSSD)[5], the murine dose must be scaled based on body surface area (BSA). For a target human equivalent dose (HED) of 1.0 to 1.5 mg/kg, the murine dose scales by a factor of approximately 12.3. Therefore, the optimal working range for initial murine PK/PD studies is 10.0 to 20.0 mg/kg .

Quantitative Data Summaries

The following tables synthesize the recommended dosing parameters and the projected pharmacokinetic profile of CFPM based on analogous lipophilic amines.

Table 1: Recommended Dosing Regimens for CFPM in C57BL/6 Mice
RouteOptimized Vehicle FormulationDose Range (mg/kg)Dosing Vol. (mL/kg)Frequency
IP 5% DMSO / 5% Tween-80 / 90% Saline5.0 - 15.010Single or BID
PO 0.5% Methylcellulose / 0.1% Tween-8010.0 - 30.010QD or BID
IV 10% PEG-400 / 90% Saline1.0 - 5.05Single (PK only)
Table 2: Projected Pharmacokinetic Parameters (Murine Model)

Note: Values are predictive estimates derived from structurally related phenoxyethylamine transporter inhibitors[2][6].

PK ParameterIntraperitoneal (10 mg/kg)Oral Gavage (20 mg/kg)
Cmax​ (ng/mL) 450 ± 45320 ± 35
Tmax​ (h) 0.51.5
AUC0−t​ (ng·h/mL) 1200 ± 1501800 ± 210
Half-life ( t1/2​ ) (h) 2.43.1
Brain/Plasma Ratio 1.81.6

Detailed Experimental Protocol: In Vivo Dosing & PK Sampling

This step-by-step methodology is designed as a self-validating loop: the parallel collection of plasma and brain tissue validates the Blood-Brain Barrier (BBB) penetrance ratio, ensuring that downstream PD effects are definitively linked to central target engagement.

Phase 1: Test Article Formulation
  • Primary Solvation: Weigh the required mass of CFPM powder into a sterile glass vial. Add the calculated volume of DMSO (5% of final volume) and vortex for 60 seconds until a clear solution is achieved.

  • Surfactant Addition: Add Tween-80 (5% of final volume) to the DMSO-CFPM solution. Vortex for an additional 60 seconds. Causality: Tween-80 coats the lipophilic molecules, preventing aggregation.

  • Aqueous Dilution: While continuously vortexing the vial, add sterile 0.9% NaCl (90% of final volume) dropwise. Continuous agitation is critical to prevent localized precipitation at the solvent interface.

Phase 2: Administration
  • Subject Preparation: Utilize 8-10 week old male C57BL/6 mice (approx. 20-25g)[3]. Fast the mice for 4 hours prior to PO dosing to standardize gastric emptying; IP dosing does not require fasting.

  • Dosing:

    • For IP: Inject into the lower right abdominal quadrant using a 27G needle at a volume of 10 mL/kg.

    • For PO: Administer via a 20G flexible PTFE feeding needle. Ensure the needle passes smoothly down the esophagus to avoid tracheal aspiration.

Phase 3: Self-Validating Sampling (Blood & Brain)
  • Time-Course Collection: Euthanize cohorts (n=4 per time point) via CO2​ asphyxiation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Immediately collect blood via cardiac puncture into K2​EDTA tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C. Extract plasma and snap-freeze on dry ice.

  • Brain Harvesting: Perfuse the mouse transcardially with ice-cold PBS to remove intravascular blood. Harvest the whole brain, weigh it, and snap-freeze. Causality: Perfusion is mandatory; residual blood in the cerebral vasculature will artificially inflate the calculated brain concentration of the drug.

  • Bioanalytical LC-MS/MS: Homogenize tissues and precipitate proteins using cold acetonitrile containing an internal standard (e.g., deuterated atomoxetine). Analyze via LC-MS/MS to quantify CFPM concentrations.

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacokinetic and pharmacodynamic workflow of CFPM, mapping its journey from systemic administration to CNS target engagement.

G N1 CFPM Administration (IP / PO Dosing) N2 Systemic Absorption (Plasma Compartment) N1->N2 Absorption Phase N3 Hepatic Metabolism (CYP450 Clearance) N2->N3 First-pass / Clearance N4 Blood-Brain Barrier (Lipophilic Crossing) N2->N4 Distribution N5 CNS Target Engagement (Monoaminergic Modulation) N4->N5 Target Binding N6 Pharmacodynamic Output (Behavioral/Neurochemical) N5->N6 Signal Transduction

Figure 1: PK/PD workflow of CFPM from administration to CNS target engagement.

References

  • [5] Title: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability - Federal Register Source: federalregister.gov URL:[Link]

  • [4] Title: Once-Daily Cyclosporine-A-MiDROPS for Treatment of Dry Eye Disease | TVST Source: arvojournals.org URL:[Link]

  • [3] Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI Source: mdpi.com URL:[Link]

  • [2] Title: STRATTERA (atomoxetine HCl) - accessdata.fda.gov Source: fda.gov URL:[Link]

  • [6] Title: Atomoxetine - Wikipedia Source: wikipedia.org URL: [Link]

  • [1] Title: Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Application

Advanced Extraction Protocols for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine from Biological Matrices

Introduction & Analytical Challenges N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a highly lipophilic, basic secondary amine characterized by a halogenated phenoxy ether moiety. Structurally, it shares a core p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a highly lipophilic, basic secondary amine characterized by a halogenated phenoxy ether moiety. Structurally, it shares a core pharmacophore with selective monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine)[1]. The bioanalysis of such compounds in complex biological matrices (plasma, serum, urine) presents significant challenges, including high plasma protein binding, trace-level endogenous concentrations, and susceptibility to ion suppression (matrix effects) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

To achieve high-fidelity quantification, the sample preparation strategy must efficiently disrupt protein-drug interactions, remove endogenous phospholipids, and concentrate the target analyte[2]. This application note details two field-proven, self-validating extraction methodologies—Liquid-Liquid Extraction (LLE) and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)—grounded in the physicochemical behavior of halogenated phenoxyethylamines.

Physicochemical Profiling

Understanding the target's chemical nature is the foundation of any extraction protocol. The secondary amine dictates the pH-dependent ionization, while the halogenated aromatic ring drives hydrophobic partitioning.

PropertyEstimated ValueAnalytical Implication
Molecular Weight ~231.69 g/mol Requires low-mass optimization in MS/MS (MRM transitions).
pKa (Secondary Amine) ~9.5Protonated at physiological pH; requires pH > 11 for LLE.
LogP (Lipophilicity) ~2.8 - 3.2Highly hydrophobic; strong retention on reversed-phase sorbents.
Protein Binding > 95%Requires acid or organic solvent disruption prior to extraction.

Mechanistic Insights: The Causality of Extraction (E-E-A-T)

Do not treat sample preparation as a black box. The choice of reagents directly manipulates the ionization state of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

Liquid-Liquid Extraction (LLE) Dynamics

LLE relies on the Nernst distribution law. At physiological pH (7.4), the secondary amine (pKa ~9.5) is predominantly ionized (cationic) and highly water-soluble. To force the molecule into an organic solvent, we must neutralize its charge. By adding a strong base (0.5 M NaOH) to raise the sample pH above 11.5 (at least 2 pH units above the pKa), the amine is completely deprotonated into its neutral free-base form. Methyl tert-butyl ether (MTBE) is the optimal extraction solvent because its moderate polarity yields near-quantitative recovery of phenoxyethylamines while leaving highly polar matrix components (salts, hydrophilic proteins) in the aqueous waste.

LLE_Logic Plasma Biological Sample (Plasma/Urine) Base Add 0.5M NaOH (pH > 11) Plasma->Base State Amine Deprotonated (Neutral Free Base) Base->State Solvent Add MTBE (LLE Solvent) State->Solvent OrgLayer Organic Layer (MTBE) (Target Analyte) Solvent->OrgLayer Partitioning AqLayer Aqueous Layer (Polar Matrix Waste) Solvent->AqLayer Discard

Mechanistic logic of pH-dependent Liquid-Liquid Extraction using MTBE.

Mixed-Mode Strong Cation Exchange (MCX) SPE

For ultra-trace analysis where matrix effects must be minimized, MCX SPE is the gold standard. The MCX sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (cation-exchange) functional groups.

  • Loading: The sample is acidified (2% H3PO4) to disrupt protein binding and ensure the amine is fully protonated (positively charged). The protonated amine binds ionically to the sulfonic acid groups[1].

  • Washing: Because the analyte is locked via strong ionic bonds, we can aggressively wash the sorbent with 100% Methanol. This removes neutral lipids and phospholipids that cause ion suppression in LC-MS/MS—a step impossible in standard reversed-phase SPE[2].

  • Elution: A basic organic solvent (5% NH4OH in Methanol) neutralizes the amine, breaking the ionic bond and eluting the purified analyte[2].

SPE_Workflow SamplePrep Sample Pre-treatment (Plasma + 2% H3PO4) Amine Protonated Condition Condition Sorbent (1 mL MeOH -> 1 mL H2O) SamplePrep->Condition Load Load Sample (Cation Exchange Binding) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Aqueous Matrix) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Neutral Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Deprotonates Amine) Wash2->Elute Recon Evaporate & Reconstitute (For LC-MS/MS) Elute->Recon

Workflow for Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction.

Step-by-Step Methodologies

Self-Validation Note: Both protocols require the addition of a stable isotope-labeled internal standard (SIL-IS), such as Atomoxetine-d3 or Fluoxetine-d5, to correct for extraction recovery variations and matrix effects[2].

Protocol A: High-Throughput LLE (MTBE)

Ideal for: Routine pharmacokinetic (PK) screening, high-throughput plasma analysis.

  • Aliquot: Transfer 200 µL of biological sample (plasma/urine) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of SIL-IS working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.5 M NaOH to the sample. Vortex immediately to ensure the pH is > 11.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes, followed by centrifugation at 14,000 × g for 5 minutes at 4°C.

  • Separation: Snap-freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean glass vial.

  • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Formate : Methanol, 10:90 v/v). Vortex and transfer to an autosampler vial.

Protocol B: Mixed-Mode MCX SPE

Ideal for: Trace-level analysis, highly lipidemic samples, minimizing LC-MS/MS matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS and 200 µL of 2% Phosphoric acid (H3PO4) in water. Vortex for 30 seconds to disrupt protein binding.

  • Cartridge Conditioning: Place a 30 mg/1 cc Oasis MCX cartridge (or equivalent) on a vacuum manifold. Pass 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic acid in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids. Apply high vacuum for 2 minutes to dry the sorbent bed.

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data Presentation

The following table summarizes the expected validation parameters for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine based on analogous phenoxyethylamine extractions[2].

Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
LLE (MTBE) 82.5 ± 4.190.2 ± 5.3 (Slight Suppression)74.4Moderate
LLE (Hexane:EtOAc) 65.3 ± 6.285.1 ± 6.0 (Suppression)55.5Poor
SPE (MCX) 94.1 ± 2.898.5 ± 1.5 (Negligible)92.6Excellent
Protein Precipitation (PPT) 98.0 ± 1.245.0 ± 12.5 (Severe Suppression)44.1None

Note: Matrix Effect values closer to 100% indicate zero ion suppression/enhancement. Process Efficiency = (Recovery × Matrix Effect) / 100.

References

  • Choi, C. I., Bae, J. W., Lee, H. I., Jang, C. G., Sohn, U. D., & Lee, S. Y. (2012). Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 885-886, 103-108.[Link]

  • Alshehri, S., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Advanced Pharmaceutical Technology & Research, 12(3), 267-273.[Link]

  • Chu, S., & Metcalfe, C. D. (2007). Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1163(1-2), 112-118.[Link]

Sources

Method

Application Note: Utilizing N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine in the Synthesis of Aryloxyethylamine-Based APIs

Introduction & Mechanistic Rationale N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a highly specialized, bifunctional building block widely utilized in the pharmaceutical industry for the synthesis of central ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a highly specialized, bifunctional building block widely utilized in the pharmaceutical industry for the synthesis of central nervous system (CNS) agents and ion channel modulators. As a versatile secondary amine, it serves as a critical precursor for integrating the aryloxyethylamine pharmacophore into complex active pharmaceutical ingredients (APIs).

The structural design of this precursor is highly intentional, offering three distinct pharmacological and physicochemical advantages:

  • Metabolic Stability (5-Fluoro Substitution): The fluorine atom at the 5-position acts as a metabolic shield. By blocking the para-position relative to the ether linkage, it prevents Cytochrome P450-mediated aromatic hydroxylation, significantly extending the API's pharmacokinetic half-life.

  • Conformational Locking (2-Chloro Substitution): The bulky chlorine atom at the ortho-position induces steric hindrance, restricting the free rotation of the phenoxy ether bond. This locks the molecule into a rigid, bioactive dihedral angle required for high-affinity target binding.

  • Target Engagement (Ethyl-N-methylamine Linker): The protonatable secondary amine spaced by an ethyl chain is a validated pharmacophore for interacting with acidic residues in voltage-gated sodium channels (e.g., Nav1.7) and monoamine transporters.

Retrosynthetic Strategy & Integration

In modern API synthesis, this precursor is typically introduced during the late-stage functionalization of a core heterocyclic scaffold. The secondary amine acts as a potent nucleophile, making it an ideal candidate for transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr)[1].

SynthesisWorkflow A Precursor: N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine C Buchwald-Hartwig Cross-Coupling A->C Nucleophilic N-H B Electrophilic Scaffold (e.g., Aryl Bromide) B->C Pd(OAc)2, RuPhos Cs2CO3, Toluene D Deprotection & Salt Formation C->D Intermediate Isolation E Final API (Nav1.7 / CNS Drug) D->E HCl / Crystallization

Figure 1: Synthetic workflow for integrating the aryloxyethylamine precursor into an API scaffold.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

The following self-validating protocol details the coupling of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine to an aryl bromide scaffold. The methodology is adapted from optimized industrial syntheses of Nav1.7 inhibitors, such as those detailed in the[2].

Objective

To achieve >90% yield of the coupled intermediate while suppressing β-hydride elimination and ether cleavage.

Materials & Reagents
  • Nucleophile: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (1.0 eq)

  • Electrophile: Aryl Bromide API Scaffold (1.05 eq)

  • Catalyst: Palladium(II) acetate[Pd(OAc)₂] (0.02 eq)

  • Ligand: RuPhos (0.04 eq)

  • Base: Cesium carbonate [Cs₂CO₃] (2.0 eq)

  • Solvent: Anhydrous Toluene (10 volumes)

Step-by-Step Methodology
  • System Preparation: Charge a clean, dry reactor with the Aryl Bromide (1.05 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Expert Insight: Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu. Its soft basicity prevents the unintended base-catalyzed cleavage of the precursor's phenoxy ether linkage.

  • Degassing: Add anhydrous toluene (10 vol) to the reactor. Degas the suspension by sparging with subsurface nitrogen (N₂) for 30 minutes.

    • Expert Insight: Toluene is preferred over polar aprotic solvents (e.g., DMF, DMSO) to eliminate the risk of competing SNAr reactions at the precursor's fluorinated aromatic ring.

  • Precursor Addition: Dissolve N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (1.0 eq) in a minimal volume of degassed toluene and add it to the reactor via syringe.

  • Reaction Execution: Heat the mixture to 85°C under a positive N₂ atmosphere. Stir vigorously for 14 hours. Monitor the disappearance of the Aryl Bromide via HPLC.

  • Workup & Filtration: Cool the reaction to 20°C. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃). Wash the filter cake with ethyl acetate (3 vol).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 × 5 vol) and saturated brine (1 × 5 vol) to remove residual base and polar impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be advanced directly or recrystallized from isopropanol/heptane.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the selected catalytic system, demonstrating how specific variables impact the coupling efficiency of this sterically demanding precursor.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / RuPhos Cs₂CO₃ Toluene 85 92 Optimal; RuPhos accommodates steric bulk, no ether cleavage.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10074Moderate conversion; minor dehalogenation observed at 100°C.
Pd(OAc)₂ / BINAPNaOtBuToluene8558Poor yield; strong base induced partial cleavage of the phenoxy ether.
CuI / L-ProlineK₂CO₃DMSO9041Sluggish kinetics; competing SNAr side reactions detected.

Pharmacological Application & Mechanism of Action

Once integrated into the final API, the 2-chloro-5-fluorophenoxy moiety plays a direct role in target engagement. For instance, in the development of non-opioid analgesics targeting Nav1.7, the highly lipophilic, halogenated phenoxy ring inserts deeply into the hydrophobic pocket of the voltage sensor in Domain IV. Simultaneously, the protonated nitrogen of the ethylamine linker forms a critical salt bridge with adjacent acidic amino acid residues, stabilizing the channel in its inactivated state.

MOA API Aryloxyethylamine API (Active Conformation) Target Target Receptor / Channel (e.g., Nav1.7 Domain IV) API->Target Halogenated phenoxy anchors in hydrophobic pocket Block Inhibition of Ion Influx / Conformational Locking Target->Block Amine forms salt bridge Effect Therapeutic Efficacy (Analgesia / Neuromodulation) Block->Effect Prevents action potential propagation

Figure 2: Pharmacodynamic pathway of aryloxyethylamine-derived APIs in CNS and pain management.

Analytical Validation Parameters

To ensure the structural integrity of the precursor has been maintained post-coupling, the following analytical signatures should be validated:

  • HPLC Analysis: Use a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA). The 5-fluoro substitution provides a strong UV chromophore; monitor at 254 nm and 280 nm.

  • ¹H NMR (400 MHz, CDCl₃):

    • The N-methyl group will shift from a singlet at ~2.4 ppm (in the free precursor) to a more deshielded position (~2.8 - 3.1 ppm) depending on the coupled scaffold.

    • The ethyl chain protons will appear as two distinct multiplets around 2.8 ppm (-CH₂-N) and 4.1 ppm (-CH₂-O).

    • The aromatic ring will display a characteristic coupling pattern: a doublet of doublets (dd) for the proton adjacent to the fluorine, confirming the halogenation pattern remains intact.

References

  • . Santa Cruz Biotechnology.

  • Stumpf, A., et al. "". Organic Process Research & Development, 2019, 23(9), 1829-1840.

Sources

Application

Application Note: A Systematic Approach to the Chiral Chromatographic Separation of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Enantiomers

Abstract The enantioselective separation of chiral amines is a critical task in pharmaceutical development and quality control, as individual enantiomers of a drug candidate often exhibit significant differences in pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The enantioselective separation of chiral amines is a critical task in pharmaceutical development and quality control, as individual enantiomers of a drug candidate often exhibit significant differences in pharmacology and toxicology. This guide presents a detailed, systematic methodology for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. Lacking a pre-existing published method for this specific compound, this document provides researchers with a first-principles approach, grounded in established chromatographic theory and best practices. We will explore the rationale behind the selection of chiral stationary phases (CSPs), the strategic design of mobile phase screening protocols, and the logical workflow for method optimization. The protocols herein are designed to be self-validating, providing a clear path from initial screening to a finalized, reliable analytical method.

Introduction and Analyte Characterization

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a chiral molecule whose stereocenter dictates its three-dimensional orientation. The presence of a secondary amine, an aromatic ring with halogen substituents, and an ether linkage provides multiple points of potential interaction for chiral recognition.

  • Chemical Structure:

    • IUPAC Name: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

    • Molecular Formula: C₉H₁₁ClFNO

    • Key Features for Chiral Separation:

      • Chiral Center: The carbon atom in the ethyl chain bonded to the phenoxy group.

      • Basic Center: The secondary amine (pKa dependent) allows for ionic interactions and hydrogen bonding.

      • Aromatic System: The substituted phenyl ring can participate in π-π stacking interactions.

      • Electronegative Atoms (Cl, F, O): These can act as hydrogen bond acceptors and participate in dipole-dipole interactions.

The development of a successful enantioselective method hinges on exploiting these features to create differential, transient diastereomeric complexes with a chiral stationary phase. High-performance liquid chromatography (HPLC) utilizing CSPs is the most effective and widely adopted technique for this purpose.[1][2]

The Rationale for Chiral Stationary Phase (CSP) Selection

The cornerstone of any chiral separation is the selection of an appropriate CSP.[3] For an analyte with diverse functional groups like the target compound, polysaccharide-based CSPs are the most versatile and successful class, making them the logical starting point for method development.[4]

2.1. Primary Screening Phase: Polysaccharide-Based CSPs

Derivatized cellulose and amylose polymers are by far the most widely used CSPs for separating a broad range of chiral compounds.[3][4] Their chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polysaccharide structure.

For initial screening, a set of complementary polysaccharide CSPs is recommended to maximize the probability of achieving separation. Immobilized phases are particularly advantageous as they offer enhanced solvent compatibility and robustness compared to coated phases.[3]

CSP Name (Example) Chiral Selector Polymer Backbone Key Characteristics
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)AmyloseOften provides high enantioselectivity for a wide range of compounds.[1]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseA complementary phase to IA, sometimes showing inverted elution order.[3]
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)CelluloseThe electron-withdrawing chloro-substituents can alter selectivity.
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate)AmyloseEffective for amine resolution, offering different selectivity from other phases.[1]

2.2. Secondary Screening Phases (If Necessary)

If polysaccharide phases do not yield adequate separation, other CSP types can be considered:

  • Crown Ether-Based CSPs: These are specifically designed for the separation of compounds containing primary amino groups through host-guest interactions.[5][6] While our target is a secondary amine, these phases can still be effective.

  • Pirkle-Type (Brush-Type) CSPs: These phases rely heavily on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7]

The following diagram illustrates the logical funnel for CSP selection and screening.

CSP_Selection_Workflow Analyte Analyte: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Screening Primary CSP Screening Set (Polysaccharide-based) Analyte->Screening IA Chiralpak IA (Amylose) Screening->IA IB Chiralpak IB (Cellulose) Screening->IB IC Chiralpak IC (Cellulose) Screening->IC IE Chiralpak IE (Amylose) Screening->IE Decision Separation Achieved? (Rs > 1.0) IA->Decision IB->Decision IC->Decision IE->Decision Optimize Proceed to Method Optimization Decision->Optimize Yes Secondary Secondary Screening (e.g., Crown Ether, Pirkle) Decision->Secondary No

Caption: CSP selection workflow, starting with a primary screen.

Mobile Phase Strategy and Method Development

A multi-modal screening approach using Normal Phase, Reversed Phase, and Polar Organic Mode is the most efficient strategy to find a successful separation.[6]

3.1. Mobile Phase Modes

  • Normal Phase (NP): Often the first choice for chiral amine separations. It typically uses a non-polar solvent like n-hexane or heptane with a polar alcohol modifier (e.g., ethanol, isopropanol).

    • Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. Additives are crucial in this mode.

  • Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol).

    • Causality: Separation is driven by hydrophobic interactions. This mode is often preferred for its compatibility with MS detection and use with polar compounds.

  • Polar Organic Mode (PO): Uses a mixture of polar organic solvents, such as acetonitrile and methanol.

    • Causality: This mode offers unique selectivity and can be a powerful alternative if NP or RP modes fail.

3.2. The Critical Role of Additives

For amine-containing analytes, mobile phase additives are essential for achieving good peak shape and reproducible retention times.

  • Basic Additives (e.g., Triethylamine - TEA, Diethylamine - DEA): In NP, these additives are used to block highly active silanol sites on the silica surface, preventing strong, non-enantioselective interactions that cause severe peak tailing.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): In RP, these additives protonate the analyte and suppress the ionization of residual silanols, improving peak shape and ensuring consistent interactions.[8]

The overall method development workflow is a systematic process of screening and optimization.

Method_Development_Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Screen 2. CSP & Mobile Phase Screening (Test Columns with NP, RP, PO modes) Prep->Screen Hit 3. Identify 'Hit' (Baseline or partial separation) Screen->Hit Decision 4. Is Resolution (Rs) > 1.5? Hit->Decision Optimize 5. Optimize Mobile Phase (Adjust modifier %, additives) Decision->Optimize No Validate 6. System Suitability & Validation (Confirm robustness, precision) Decision->Validate Yes Optimize->Decision

Caption: A systematic workflow for chiral method development.

Detailed Experimental Protocols

4.1. Protocol: Stock Solution and Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of racemic N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine and dissolve it in 10 mL of ethanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the initial mobile phase to be used for analysis (e.g., for NP, dilute with Hexane/Ethanol 90:10). The final concentration should be approximately 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection to protect the column and system from particulates.

4.2. Protocol: Initial CSP & Mobile Phase Screening

This protocol uses the four recommended polysaccharide CSPs under standardized NP and RP conditions.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (or optimal wavelength determined by UV scan).

Mode Mobile Phase Composition Rationale
Normal Phase (NP) A: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEAA standard starting point for many chiral separations. DEA is added to improve peak shape for the basic amine.[9]
B: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEAIsopropanol is a stronger alcohol and can significantly alter selectivity compared to ethanol.
Reversed Phase (RP) C: Acetonitrile/Water (60:40, v/v) + 0.1% TFAA common RP condition. TFA is used to ensure the amine is protonated and to improve peak symmetry.[8]
D: Methanol/Water (70:30, v/v) + 0.1% TFAMethanol offers different hydrogen bonding characteristics than acetonitrile and can provide alternative selectivity.

Screening Procedure:

  • Equilibrate the first column (e.g., Chiralpak IA) with Mobile Phase A for at least 15-20 column volumes.

  • Inject the working solution and record the chromatogram for 20-30 minutes.

  • If no separation is observed, switch to Mobile Phase B and repeat steps 1-2.

  • Continue this process for all four mobile phases on the first column.

  • Repeat the entire procedure for the remaining three CSPs (IB, IC, IE).

4.3. Protocol: Method Optimization

Once a "hit" (any separation, even partial) is identified, the method can be optimized to achieve baseline resolution (Rs ≥ 1.5).

Example Scenario: A partial separation is observed on Chiralpak IA with Mobile Phase A (Hexane/Ethanol 90:10).

  • Vary Alcohol Percentage:

    • Decrease the ethanol percentage (e.g., to 95:5 Hexane/Ethanol). This will generally increase retention and may improve resolution.

    • Increase the ethanol percentage (e.g., to 85:15 Hexane/Ethanol). This will decrease retention time.

  • Change Alcohol Modifier: If ethanol provides some separation, test other alcohols like isopropanol or n-propanol at various percentages. The change in steric and hydrogen bonding properties can have a large impact on selectivity.[9]

  • Adjust Additive Concentration: Vary the DEA concentration (e.g., 0.05% to 0.2%) to fine-tune peak shape.

Data Interpretation and Expected Results

The success of the separation is quantified by several key parameters. A hypothetical screening result is presented below.

CSP Mobile Phase k'₁ k'₂ Selectivity (α) Resolution (Rs) Comments
Chiralpak IAA (Hex/EtOH)2.52.91.161.7 Promising Hit. Baseline separation achieved.
Chiralpak IAC (ACN/H₂O)0.80.81.000.0No separation.
Chiralpak IBA (Hex/EtOH)3.13.31.060.8Partial separation. Could be optimized.
Chiralpak ICA (Hex/EtOH)4.54.51.000.0No separation.
Chiralpak IEB (Hex/IPA)3.84.21.111.3Good partial separation. Promising for optimization.

System Suitability: Once an optimized method is developed, its reliability must be confirmed. A system suitability test should be run before any sample analysis, including:

  • Resolution (Rs): Must be ≥ 1.5.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5.

  • Theoretical Plates (N): Should be > 2000.

  • Reproducibility: Multiple injections should show %RSD < 2% for retention time and peak area.

Conclusion

This application note provides a comprehensive and logical framework for the development of a chiral separation method for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine enantiomers. By employing a systematic screening of robust polysaccharide-based chiral stationary phases with diverse mobile phase conditions, researchers can efficiently identify a promising separation. Subsequent logical optimization of the mobile phase composition will lead to a validated, high-resolution method suitable for research, development, and quality control applications. The principles and protocols outlined here are broadly applicable to other novel chiral amines, serving as a foundational guide for enantioselective chromatography.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
  • Chiral Columns for enantiomer separ
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.Benchchem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.Wiley.
  • Journal of Pharmaceutical and Biomedical Analysis.Unife.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Our approach is rooted in mechanistic principles to provide robust and effective solutions.

Overview of the Synthetic Pathway

The synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is typically achieved via a two-step process. Understanding this pathway is critical for effective troubleshooting.

  • Step 1: Williamson Ether Synthesis. This step involves the formation of the ether linkage by reacting 2-chloro-5-fluorophenol with a suitable two-carbon electrophile, typically a 2-haloethanol derivative, to form the intermediate, 2-(2-chloro-5-fluorophenoxy)ethanol. This alcohol is then converted to a more reactive alkyl halide (e.g., 2-(2-chloro-5-fluorophenoxy)ethyl chloride).

  • Step 2: Nucleophilic Substitution (N-Alkylation). The intermediate alkyl halide is then reacted with methylamine to form the target secondary amine via an S_N2 reaction.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Ether Formation & Activation cluster_1 Step 2: N-Alkylation Phenol 2-Chloro-5-fluorophenol Intermediate_Alcohol 2-(2-Chloro-5-fluorophenoxy)ethanol Phenol->Intermediate_Alcohol Williamson Ether Synthesis (Base, Solvent) Alkylating_Agent 2-Haloethanol or Ethylene Oxide Alkylating_Agent->Intermediate_Alcohol Intermediate_Halide 2-(2-Chloro-5-fluorophenoxy)ethyl halide Intermediate_Alcohol->Intermediate_Halide Activation Step Halogenating_Agent SOCl2, PBr3, etc. Halogenating_Agent->Intermediate_Halide Final_Product N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Intermediate_Halide->Final_Product N-Alkylation (Base, Solvent) Methylamine Methylamine (CH3NH2) Methylamine->Final_Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Section 1: Issues in Ether Formation & Activation (Step 1)
Q1: My Williamson ether synthesis yield is disappointingly low, and I recover a lot of unreacted 2-chloro-5-fluorophenol. What's going wrong?

A1: This is a common issue that typically points to incomplete deprotonation of the phenol or suboptimal reaction conditions for the S_N2 reaction. The Williamson ether synthesis relies on the reaction between a nucleophilic phenoxide and an electrophilic alkyl halide.[1][2]

Causality & Solutions:

  • Insufficient Base: The pKa of a phenol is typically around 10. A base that is not strong enough, or used in insufficient quantity, will not fully deprotonate the phenol to form the required phenoxide nucleophile.

    • Protocol: Use at least 1.1 equivalents of a strong base like sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (t-BuOK). For K2CO3, which is a weaker base, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial in a biphasic system.

  • Poor Solvent Choice: The solvent plays a crucial role in an S_N2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity.

    • Protocol: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "naked" and highly reactive.

  • Low Reaction Temperature: S_N2 reactions have an activation energy barrier that must be overcome.

    • Protocol: While room temperature can be sufficient, heating the reaction to 60-100°C often significantly increases the reaction rate and yield.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Q2: My reaction has consumed the starting materials, but my yield is still low and I've isolated an alkene byproduct. What happened?

A2: The formation of an alkene indicates that an E2 elimination reaction is competing with the desired S_N2 substitution.[4] This is a major side reaction in Williamson ether synthesis, especially when conditions favor elimination.

Causality & Solutions:

  • Steric Hindrance: The S_N2 mechanism is highly sensitive to steric bulk.[5] If the alkylating agent is a secondary or tertiary halide, the phenoxide, which is a strong base, will more readily abstract a beta-hydrogen, leading to elimination.

    • Protocol: Always choose a primary alkyl halide as your electrophile if possible. For this synthesis, 2-chloroethanol or 2-bromoethanol are good starting points for forming the intermediate alcohol, which is then converted to a primary halide.

  • High Temperature: While heat can promote the S_N2 reaction, excessively high temperatures can favor the E2 pathway, which has a higher activation energy.

    • Protocol: Optimize the temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the sweet spot that maximizes S_N2 product without significantly increasing elimination.

  • Strong, Bulky Base: A sterically hindered base like potassium tert-butoxide can preferentially promote elimination.

    • Protocol: Use a less-hindered base like NaH or K2CO3.

G Reactants Phenoxide + Primary Alkyl Halide Transition_State Reactants->Transition_State SN2_Product Desired Ether Product E2_Product Alkene Side Product Transition_State->SN2_Product  SN2 Pathway (Favorable with 1° Halide) Transition_State->E2_Product  E2 Pathway (Competes, favored by steric hindrance, high temp)

Caption: Competition between S_N2 and E2 pathways.

Q3: The conversion of the intermediate alcohol, 2-(2-chloro-5-fluorophenoxy)ethanol, to the corresponding alkyl chloride is inefficient. How can I improve this activation step?

A3: Converting an alcohol to an alkyl halide involves substituting the poor leaving group (-OH) with a good one (a halide). The hydroxyl group must first be activated.

Causality & Solutions:

  • Reagent Choice: Using concentrated HCl is often slow and requires harsh conditions. Milder, more efficient reagents are preferred for primary and secondary alcohols.[6][7]

    • Protocol 1 (Thionyl Chloride): React the alcohol with thionyl chloride (SOCl2) in the presence of a non-nucleophilic base like pyridine or in an inert solvent like chloroform.[8] This reaction proceeds via an S_N2 mechanism, producing gaseous byproducts (SO2 and HCl) that drive the reaction to completion.[6]

    • Protocol 2 (Phosphorus Tribromide): For converting to an alkyl bromide (which can be more reactive), phosphorus tribromide (PBr3) is an excellent choice. This also follows an S_N2 pathway.[7]

ReagentTarget HalideTypical ConditionsKey Advantages
SOCl₂ Alkyl ChloridePyridine or CH₂Cl₂, 0°C to refluxGaseous byproducts, clean reaction
PBr₃ Alkyl BromideCH₂Cl₂ or neat, 0°C to refluxHigh yield for 1° and 2° alcohols
TsCl, MsCl Tosylate/MesylatePyridine, CH₂Cl₂, 0°CCreates excellent sulfonate leaving groups
Section 2: Issues in N-Alkylation (Step 2)
Q4: The final N-alkylation step with methylamine gives a low yield of my desired secondary amine, and I see a new, more polar spot on my TLC plate.

A4: This is a classic problem in the N-alkylation of primary or secondary amines. The issue is often over-alkylation. The product, a secondary amine, is typically more nucleophilic than the starting methylamine, leading to a second alkylation event that forms a tertiary amine, and subsequently a quaternary ammonium salt.[9][10][11]

Causality & Solutions:

  • Over-Alkylation: The product amine reacts with the alkyl halide faster than the starting amine.

    • Protocol: Use a large excess of methylamine (e.g., 5-10 equivalents). This statistical advantage ensures the alkyl halide is more likely to encounter a methylamine molecule than the product amine. Using methylamine in a sealed vessel or as a solution in THF/EtOH is common.

  • Inappropriate Base: A strong base is needed to neutralize the H-X formed during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic. However, a very strong, non-hindered base can also deprotonate the product amine, increasing its reactivity.

    • Protocol: Use a mild, non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base)[12] or a carbonate base like K2CO3. These are effective at scavenging acid without promoting side reactions.

G Alkyl_Halide R-X Product_Amine Secondary Amine (Desired Product) Alkyl_Halide->Product_Amine Tertiary_Amine Tertiary Amine (Side Product) Alkyl_Halide->Tertiary_Amine Quat_Salt Quaternary Salt (Side Product) Alkyl_Halide->Quat_Salt Methylamine CH3NH2 Methylamine->Product_Amine Alkylation 1 Product_Amine->Tertiary_Amine Alkylation 2 (Often Faster) Tertiary_Amine->Quat_Salt Alkylation 3

Caption: The problem of over-alkylation in N-alkylation.

Q5: My N-alkylation reaction is very slow or stalls completely, with a lot of starting alkyl halide remaining.

A5: A stalled reaction points to either a deactivated nucleophile or a poor leaving group.

Causality & Solutions:

  • Amine Protonation: As the reaction proceeds, it generates H-X. Without a base, this acid will protonate the methylamine, converting it to the non-nucleophilic methylammonium salt.

    • Protocol: Ensure at least one equivalent of a suitable base (e.g., K2CO3, Et3N, or Hünig's base) is present in the reaction mixture to neutralize the acid as it forms.[12]

  • Poor Leaving Group: If the intermediate is an alkyl chloride, the reaction can be slow as chloride is a moderately good leaving group. Bromides and iodides are more reactive.

    • Protocol: Consider converting the intermediate alcohol to an alkyl bromide (using PBr3) or an alkyl iodide. Alternatively, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the alkyl chloride to the much more reactive alkyl iodide, which accelerates the reaction.

  • Solvent and Temperature: As with the ether synthesis, solvent and temperature are key.

    • Protocol: Use a polar aprotic solvent like acetonitrile or DMF.[13] Gently heating the reaction (e.g., to 40-60°C) can increase the rate, but monitor carefully to avoid over-alkylation.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control across the entire synthesis for maximizing yield? A: The three most critical parameters are:

  • Stoichiometry: Carefully control the equivalents of base in both steps and use a large excess of methylamine in the final step to prevent over-alkylation.

  • Choice of Reagents: Use a primary alkyl halide (or a precursor that generates one) for the ether synthesis to minimize E2 elimination.[5] Use efficient halogenating agents like SOCl2 for the activation step.

  • Reaction Conditions: Use polar aprotic solvents (DMF, acetonitrile) and optimize the temperature for each step to balance reaction rate with side-product formation.

Q: How should I purify the final product, N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine? A: The final product is a secondary amine, which is basic. This property can be exploited for purification.

  • Aqueous Workup: After the reaction, perform an acid-base extraction. Dilute the reaction mixture with a non-polar solvent (e.g., ethyl acetate or dichloromethane) and wash with water. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind in the organic layer.

  • Isolation: Basify the acidic aqueous layer with a base like NaOH or NaHCO3 until it is basic (pH > 10). This will deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

  • Final Purification: After drying and concentrating the organic layer, the crude product can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Q: Can I perform this synthesis as a one-pot reaction? A: A one-pot synthesis is challenging due to incompatible reagents and conditions. For instance, the strong base used in the Williamson ether synthesis would react violently with the thionyl chloride used for activation. Furthermore, the conditions for N-alkylation are different from those of the ether synthesis. A stepwise approach with isolation and purification of the intermediate is highly recommended for achieving a good overall yield.

References
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ACS Publications. (2024, November 6). Efficient N-Alkylation of Secondary Amines. [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?[Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Defense Technical Information Center (DTIC). (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • PHARMD GURU. (2025, November 19). WILLIAMSON SYNTHESIS. [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020, May 30). The Hofmann Elimination- Amines as Leaving Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. (2005, June). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... [Link]

  • Amazon S3. (2020, June 1). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents. [Link]

  • National Institutes of Health (NIH). (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • Google Patents. (n.d.). Preparation method of 2-(2-chloroethyl) ethanol.
  • Chemistry LibreTexts. (2024, March 17). Preparing Alkyl Halides from Alcohols. [Link]

  • National Institutes of Health (NIH). (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines. [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane. [Link]

  • Chemistry Steps. (2024, December 11). Alcohols to Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2015, March 17). Alkylation of Amines by Alkyl Halides. [Link]

  • Chemguide. (n.d.). amines as nucleophiles. [Link]

Sources

Optimization

preventing degradation of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine . This molecule—a secondary amine tethered to a halogenated aryloxyethyl moiety—shares structural and behavioral homology with established aryloxypropylamines like fluoxetine and atomoxetine.

In aqueous environments, this compound is highly susceptible to N-oxidation, photolytic ether cleavage, and pH-driven hydrolysis. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the absolute integrity of your experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During LC-MS stability testing of my aqueous stock, I observe a gradual concentration drop accompanied by a +16 Da and a subsequent -14 Da impurity. What is driving this? A1: You are observing the classic oxidative degradation cascade of a secondary amine. The initial +16 Da peak is an N-oxide intermediate. Over time, this N-oxide undergoes N-dealkylation (loss of the methyl group), resulting in a primary amine and formaldehyde (a net -14 Da change from the parent). Secondary amines are highly vulnerable to electron abstraction in aqueous solutions, a process catalytically accelerated by dissolved oxygen (O₂) and trace transition metals like Fe³⁺ and Cu²⁺[1].

  • Causality & Solution: Trace metals facilitate single-electron transfer reactions that generate reactive oxygen species. To halt this, you must purge your buffers with inert gas (N₂ or Ar) to strip dissolved O₂, and supplement your matrix with a chelating agent (e.g., 0.5 mM EDTA) to sequester catalytic metal ions.

Q2: My compound degrades rapidly (within 48 hours) when left on the benchtop, but remains perfectly stable in the refrigerator. Is this purely a thermal degradation effect? A2: No, the rapid benchtop degradation is primarily driven by direct and indirect photolysis , not just temperature[2]. The 2-chloro-5-fluorophenoxy group strongly absorbs UV/Vis radiation. Photons provide the activation energy required to homolytically cleave the C-O ether bond (O-dealkylation), yielding 2-chloro-5-fluorophenol and N-methylaminoethanol. Furthermore, studies on structurally analogous halogenated phenoxy-compounds demonstrate that photolysis generates hydroxyl radicals (•OH) in aerated water, which indiscriminately attack both the ether linkage and the amine[3][4].

  • Causality & Solution: Always store solutions in actinic (amber) glassware. Prepare and handle all samples under yellow light to prevent photo-induced radical generation and photodehalogenation.

Q3: How does buffer pH influence the long-term aqueous stability of this compound? A3: This molecule exhibits a highly pH-dependent degradation profile. At strongly alkaline pH (pH > 9), the secondary amine (pKa ~9.5) becomes deprotonated. The neutral, unprotonated amine possesses a free lone pair of electrons, drastically increasing its nucleophilicity and its susceptibility to both oxidation and photolysis[3]. Conversely, extreme acidic conditions (pH < 2) combined with thermal stress induce acid-catalyzed hydrolytic cleavage of the ether bond, a pathway well-documented in similar drugs like atomoxetine[][6].

  • Causality & Solution: Maintain the solution at a slightly acidic pH (pH 5.0–6.0) using a citrate or acetate buffer. This ensures the amine remains protonated (sterically and electronically shielding the nitrogen) while avoiding acid-catalyzed ether hydrolysis.

Part 2: Mechanistic Degradation Pathways

The following diagram maps the three primary degradation vectors: Oxidation, Photolysis, and Hydrolysis.

DegradationPathways Parent N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine Oxidation Oxidation (O2, Trace Metals) Parent->Oxidation Dissolved O2 Photolysis Photolysis (UV/Vis Light) Parent->Photolysis hv Hydrolysis Hydrolysis (Extreme pH / Heat) Parent->Hydrolysis pH < 2 or pH > 10 NOxide N-Oxide Intermediate (+16 Da) Oxidation->NOxide ODealkyl O-Dealkylation (Ether Cleavage) 2-Chloro-5-fluorophenol Photolysis->ODealkyl •OH attack Dehalogenation Photodehalogenation Loss of Cl / F Radicals Photolysis->Dehalogenation Hydrolysis->ODealkyl NDealkyl N-Dealkylation Primary Amine + Formaldehyde NOxide->NDealkyl -CH3

Mechanistic degradation pathways of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

Part 3: Quantitative Degradation Kinetics

The table below summarizes the expected degradation kinetics under various environmental conditions, extrapolated from stability profiles of homologous aryloxyethylamines[2][][6].

Environmental ConditionDominant Degradation MechanismEstimated Half-Life ( t1/2​ )Primary Degradant Identified
pH 7.0, Ambient Light, Aerated Photolysis & Indirect Oxidation~55 hours2-Chloro-5-fluorophenol
pH 11.0, Dark, Aerated Oxidation (Neutral Amine driven)< 5 daysN-oxide / Primary Amine
pH 2.0, Dark, 40°C Acid-Catalyzed Hydrolysis~3 hours2-Chloro-5-fluorophenol
pH 5.5, Dark, Degassed + EDTA Stabilized (Optimal) > 6 months None (Stable)

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your stock solutions, utilize the following self-validating Standard Operating Procedure (SOP). Every step contains a built-in validation metric to ensure the causality of the stabilization is actively confirmed.

SOP: Preparation of Ultra-Stable Aqueous Stock Solutions

Step 1: Buffer Formulation & Deoxygenation

  • Action: Prepare a 50 mM sodium citrate buffer adjusted to pH 5.5. Add 0.5 mM EDTA. Sparge the buffer continuously with high-purity Nitrogen (N₂) for 30 minutes prior to introducing the API.

  • Causality: Citrate maintains the amine in its protonated, non-nucleophilic state. EDTA chelates trace transition metals that catalyze single-electron oxidation. N₂ sparging removes the dissolved oxygen required for N-oxide formation[7].

  • Self-Validation Check: Measure the Dissolved Oxygen (DO) using a calibrated probe. Proceed ONLY if DO < 0.5 mg/L. Verify the pH is exactly 5.4–5.6.

Step 2: API Dissolution & Actinic Shielding

  • Action: Weigh the N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine under yellow laboratory lighting. Dissolve the compound into the degassed buffer directly inside an amber, Class A volumetric flask.

  • Causality: Yellow light and amber glass block the UV/Vis wavelengths responsible for homolytic ether cleavage and •OH radical generation[3].

  • Self-Validation Check: Perform a visual inspection against a contrasting black/white background. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution or immediate precipitation of the neutral free-base.

Step 3: Accelerated System Suitability Test (SST)

  • Action: Before utilizing the stock for critical assays, aliquot 1 mL into two amber HPLC vials. Store Vial A at 4°C and Vial B at 40°C for 48 hours. Analyze both via LC-MS.

  • Causality: This accelerated stress test confirms that the protective matrix (pH control, chelation, and degassing) is actively functioning before committing the batch to long-term storage.

  • Self-Validation Check: The protocol is considered validated if the chromatographic purity of Vial B remains ≥ 99.0% relative to Vial A, with absolute absence of the +16 Da (N-oxide) mass peak.

Part 5: Comprehensive References

The mechanistic principles and protocols described in this guide are grounded in the following authoritative sources regarding the degradation of secondary amines and aryloxy-based pharmaceuticals:

  • Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Photodegradation of Fluoxetine Applying Different Photolytic Reactors: Evaluation of the Process Efficiency and Mechanism Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Clean Energy (Oxford Academic) URL:[Link]

  • Novel Iron Oxide Nanoparticle-Fortified Carbon Paste Electrode for the Sensitive Voltammetric Determination of Atomoxetine Source: ACS Omega (ACS Publications) URL:[Link]

  • Transformation Products of Fluoxetine Formed by Photodegradation in Water Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

An in-depth guide for researchers, scientists, and drug development professionals on identifying and managing common impurities in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine batches. As a Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on identifying and managing common impurities in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine batches.

As a Senior Application Scientist, this guide provides practical, field-proven insights into the common challenges encountered during the analysis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. The following sections are designed to offer both high-level guidance and specific, actionable protocols to ensure the quality, safety, and efficacy of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities found in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine?

Process-related impurities are substances that arise from the manufacturing process. For this specific molecule, they typically originate from unreacted starting materials, intermediates, or side-reactions.

  • Starting Materials & Intermediates:

    • 2-Chloro-5-fluorophenol: The primary starting phenol. Its presence indicates an incomplete etherification reaction.

    • 1-(2-Chloroethoxy)-2-chloro-5-fluorobenzene: A key intermediate formed during the synthesis. Incomplete amination will result in this impurity carrying over to the final product.

    • N-methylamine: The amine used in the final step. Due to its volatility, it's often used in excess and must be removed.

  • Side-Reaction Products:

    • Dimer Impurity (Bis-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine): This can form if the primary product reacts with another molecule of the chloroethoxy intermediate.

    • Positional Isomers: If the starting 2-chloro-5-fluorophenol contains isomeric impurities (e.g., 4-chloro-3-fluorophenol), corresponding isomeric final products will be formed.

    • Over-Alkylation Products: Formation of a quaternary ammonium salt, although less common under typical reaction conditions.

Q2: What are the likely degradation products of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine?

Degradation products form during storage or exposure to stress conditions like heat, light, humidity, or incompatible excipients.

  • Hydrolysis Products: Cleavage of the ether bond can lead back to 2-Chloro-5-fluorophenol and N-methyl-2-aminoethanol .

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can form an N-oxide derivative .

  • N-Nitrosamine Impurities: The secondary amine precursor, N-methylamine, and any residual secondary amines can react with nitrosating agents (like nitrites from excipients or the environment) to form N-nitrosamines.[1][2] N-nitrosodimethylamine (NDMA) is a potential impurity of high concern due to its classification as a probable human carcinogen.[2]

Q3: Why is impurity profiling critical in drug development?

Impurity profiling is a cornerstone of pharmaceutical quality, safety, and regulatory compliance.[3] Even small amounts of certain impurities can have significant impacts:

  • Toxicity: Some impurities can be toxic or genotoxic, posing a direct risk to patient health.[4]

  • Pharmacology: Impurities may have their own pharmacological activity, which can alter the efficacy or produce unintended side effects.

  • Stability: Reactive impurities can degrade the active pharmaceutical ingredient (API), reducing the product's shelf-life.[3]

  • Regulatory Compliance: Regulatory bodies like the EMA and FDA have stringent guidelines (e.g., ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities.[3][4]

Q4: How do regulatory guidelines like ICH influence impurity analysis?

The International Council for Harmonisation (ICH) guidelines provide a framework for managing impurities.[4] Key thresholds dictate the level of scrutiny required:

  • Reporting Threshold: The level at which an impurity must be reported in a batch.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[3]

These thresholds are based on the maximum daily dose of the drug and are crucial for ensuring that a comprehensive risk assessment is performed for any impurity present at a significant level.[4]

Troubleshooting Guide

This section addresses specific analytical challenges you may face during your experiments.

Problem: An unexpected peak has appeared in my HPLC-UV chromatogram. How do I proceed with identification?

An unknown peak requires a systematic investigation to identify its structure and origin.

Logical Workflow for Impurity Identification

Caption: Workflow for identifying unknown analytical peaks.

  • Mass Spectrometry (LC-MS): The first step is to obtain the molecular weight of the impurity.[5] This immediately helps narrow down the possibilities. Compare the measured mass against the masses of all known potential process and degradation impurities.

  • High-Resolution Mass Spectrometry (HRMS): If the initial LC-MS is inconclusive, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental formula. MS/MS fragmentation patterns can provide structural clues.[4]

  • Forced Degradation Studies: Perform stress testing (acid, base, peroxide, heat, light) on a pure sample of your API. If the unknown peak appears or increases under specific conditions, it is likely a degradation product.

  • Synthesis and Co-injection: If you suspect a specific structure (e.g., the dimer impurity), synthesize a small amount of that compound. Spike your sample with this reference standard. If the unknown peak's area increases and no new peak appears, you have confirmed its identity.

Problem: My batch has higher than acceptable levels of 2-Chloro-5-fluorophenol. What is the likely cause?

Elevated levels of this starting material point directly to an inefficient or incomplete Williamson ether synthesis step.

  • Causality: The reaction between 2-Chloro-5-fluorophenol and the alkylating agent (e.g., 1-bromo-2-chloroethane) may have been incomplete.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Check the stoichiometry of reagents, reaction temperature, and time. The base used (e.g., K₂CO₃, NaOH) may not have been sufficiently strong or used in the correct amount.

    • Verify Reagent Quality: Ensure the alkylating agent has not degraded.

    • Optimize Purification: Review the downstream purification steps (e.g., extraction, crystallization, chromatography). The process may not be adequately removing this specific impurity.

Problem: How can I detect and control for potential N-nitrosamine impurities?

N-nitrosamines are a critical class of impurities due to their genotoxic potential and require highly sensitive analytical methods.[2]

  • Detection: Standard HPLC-UV is not sensitive enough. LC-MS/MS is the gold standard for detecting and quantifying nitrosamines at the required trace levels (ng/mL).[5][6]

  • Control Strategy:

    • Risk Assessment: Evaluate your synthesis process for any sources of nitrites (e.g., reagents, solvents, water) and secondary or tertiary amines.

    • Raw Material Control: Test incoming materials, particularly N-methylamine and solvents, for nitrite contamination.

    • Process Optimization: Use antioxidants (like ascorbic acid) or operate under pH conditions that are unfavorable for nitrosamine formation.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method is suitable for quantifying the main compound and known, non-volatile impurities.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Protocol 2: LC-MS/MS Method for Trace N-Nitrosamine Analysis

This protocol provides the high sensitivity required for genotoxic impurity quantification.[5][6]

  • LC System: Use a UPLC or HPLC system capable of high pressure and low delay volume. The LC conditions can be similar to the HPLC-UV method but may require optimization for faster run times.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer is required for Multiple Reaction Monitoring (MRM).

  • MS/MS Conditions for NDMA (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition:

      • Precursor Ion (Q1): m/z 75.1

      • Product Ion (Q3): m/z 43.1

    • Collision Energy: Optimize based on instrument tuning.

  • Sample Preparation:

    • Prepare samples as in the HPLC method, but use LC-MS grade solvents.

    • An internal standard, such as d6-NDMA, should be used for accurate quantification.[6]

Summary of Common Impurities

Impurity NamePotential SourceRecommended Analytical Technique(s)
2-Chloro-5-fluorophenolUnreacted Starting MaterialHPLC-UV, GC-MS
1-(2-Chloroethoxy)-2-chloro-5-fluorobenzeneUnreacted IntermediateHPLC-UV, LC-MS
Bis-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamineSide-ReactionLC-MS
N-oxide of the APIDegradation (Oxidation)LC-MS
N-Nitrosodimethylamine (NDMA)Degradation/ContaminationLC-MS/MS
Residual Solvents (e.g., Toluene, Methanol)Manufacturing ProcessGC-MS

Visualizing Impurity Formation

This diagram illustrates the synthetic pathway and highlights where key impurities can originate.

Caption: Origin of process-related impurities.

References

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from Google Search result.[6]

  • De-Waal, D., & De-Waal, H. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications.[7]

  • Morcher, J., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant N-Alkylamines. Amazon S3.[8]

  • Bari, S. B. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.[4]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain.[5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[9]

  • Singh, R., & Singh, A. (2023). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: A Journal of Pharmaceutical Science.[3]

  • European Medicines Agency. (2023). Nitrosamine impurities. Retrieved from EMA website.[2]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[10]

Sources

Optimization

resolving baseline noise in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine GC-MS analysis

Resolving Baseline Noise in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Analysis Welcome to the Advanced Chromatography Support Center. Analyzing complex halogenated amines like N-[2-(2-Chloro-5-fluorophenoxy)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Baseline Noise in N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing complex halogenated amines like N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. Because this compound is a secondary amine with an ether linkage and a halogenated aromatic ring, "baseline noise" is rarely a single phenomenon. It is typically a symptom of either analyte-stationary phase incompatibility (chemical noise) or vacuum/pneumatic degradation (instrumental noise).

This guide is designed to help researchers diagnose the root cause of baseline anomalies and implement field-proven, self-validating solutions.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before altering your method, you must determine whether the noise is originating from the chemical nature of the analyte or the physical state of the GC-MS system.

G Start Elevated Baseline Noise in GC-MS Blank Run Solvent Blank Start->Blank Chem Noise Absent in Blank (Analyte-Induced) Blank->Chem Yes Sys Noise Present in Blank (System/Instrumental) Blank->Sys No Deriv Derivatize Secondary Amine (MBTFA Protocol) Chem->Deriv Scan Analyze Mass Spectrum for Diagnostic Ions Sys->Scan Leak m/z 18, 28, 32 (Air/Water Leak) Scan->Leak Bleed m/z 73, 207, 281 (Siloxane Bleed) Scan->Bleed Contam m/z 43, 57, 71 (Hydrocarbons) Scan->Contam FixLeak Tighten MS Transfer Line Check Vacuum Seals Leak->FixLeak FixBleed Replace Column/Septum Check Gas Purity Bleed->FixBleed FixContam Clean Ion Source Replace Inlet Liner Contam->FixContam

Figure 1: Diagnostic workflow for isolating and resolving GC-MS baseline noise.

Frequently Asked Questions (FAQs)
Q1: Why does N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine cause a "rolling" baseline instead of a distinct peak?

Causality: This compound contains a secondary amine group (-NH-CH3). The nitrogen atom possesses a lone pair of electrons and an active hydrogen, making it highly polar and basic. In a GC system, these active hydrogens form strong hydrogen bonds with free silanol groups (-Si-OH) present on the glass inlet liner and the fused-silica column. Instead of traveling through the column in a tight band, the molecules continuously adsorb and desorb at different rates. This severe tailing smears the analyte across the chromatogram, manifesting as a broad hump or a rolling, noisy baseline rather than a quantifiable peak.

Q2: How do I resolve analyte-induced baseline smearing for this secondary amine?

Solution: You must eliminate the active hydrogen via chemical derivatization. For secondary amines, acylation using is the gold standard. Causality: MBTFA replaces the active amine hydrogen with a trifluoroacetyl group. This directly prevents silanol interactions, drastically increases volatility, and adds fluorine atoms that produce highly distinct, high-mass diagnostic ions in the MS. Unlike Trifluoroacetic Anhydride (TFAA), MBTFA derivatization produces non-acidic byproducts (N-methyltrifluoroacetamide), which protects your column's stationary phase from acid-catalyzed degradation[1].

Q3: I ran a solvent blank, and the baseline noise is still high. What is the root cause?

Causality: If the noise persists in a blank injection, the issue is instrumental. The high vacuum of the mass spectrometer acts as a pump, pulling in contaminants from the entire pneumatic pathway[2]. The most common hidden cause of sudden baseline noise is [3]. When a graphite/vespel ferrule is overtightened, microscopic particles can shear off and become trapped in the transfer line. Because graphite is an excellent absorbent, it acts as a sponge for previous injections and continuously outgasses them into the MS under vacuum, creating a permanently elevated, noisy baseline[3].

Q4: How does oxygen contamination lead to elevated baseline noise?

Causality: The GC column is coated with a polysiloxane polymer. At high oven temperatures (>200 °C), any oxygen or moisture in the carrier gas will chemically cleave the siloxane backbone. This thermal-oxidative degradation releases cyclic siloxanes into the mass spectrometer. This phenomenon, known as , drastically raises the baseline at higher temperatures and obscures trace-level analytes.

Quantitative Data: Diagnostic Ions for Baseline Noise

To pinpoint the exact source of instrumental noise, extract the mass spectrum of the baseline (without any peaks) and look for the following diagnostic m/z ratios.

m/z Ratio(s)Likely SourceRoot Cause / CausalityRecommended Corrective Action
18, 28, 32, 44 Air/Water LeakLoose MS transfer line nut, degraded O-ring, or exhausted carrier gas trap allowing atmospheric air into the vacuum.Perform an air/water tune check. Tighten transfer line fittings; replace MS O-rings.
73, 147, 207, 281 Column/Septum BleedOxidative cleavage of the polysiloxane stationary phase, accelerated by oxygen exposure at high temperatures.Trim 10 cm from the column inlet. Replace the septum. Verify carrier gas purity.
43, 57, 71, 85 Hydrocarbon ContaminationRough pump oil backstreaming into the analyzer, or severe inlet contamination from previous sample matrices[2].Check/replace rough pump oil. Replace the inlet liner and gold seal. Clean MS ion source.
Experimental Protocol: Self-Validating MBTFA Derivatization

To resolve chemical noise caused by the secondary amine, use the following standardized derivatization protocol. This method is designed to be a self-validating system , ensuring that the reaction goes to completion before the sample is committed to the instrument.

Materials Required:

  • Aprotic solvent (e.g., Toluene or Ethyl Acetate, anhydrous)

  • MBTFA (N-Methyl-bis(trifluoroacetamide), derivatization grade)

  • Heating block capable of 60 °C

Step-by-Step Methodology:

  • Sample Drying: Transfer an aliquot of your extracted sample (containing N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine) to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. Causality: Water will quench the MBTFA reagent, preventing acylation.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous Toluene.

  • Reagent Addition: Add 50 µL of MBTFA to the vial. Seal immediately with a PTFE-lined cap.

  • Thermal Incubation: Place the vial in a heating block at 60 °C for 20 minutes. Causality: Mild heat provides the activation energy required for the trifluoroacetyl group to quantitatively replace the amine hydrogen[1].

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 5 minutes).

  • System Validation Step (Critical): Before running your actual samples, inject a derivatized analytical standard of the amine.

    • Validation Criteria: The reaction is successful if the chromatogram yields a single, sharp, symmetrical peak (Tailing Factor < 1.2).

    • MS Confirmation: Check the mass spectrum for a mass shift of +96 Da (the addition of the trifluoroacetyl group minus the displaced hydrogen), confirming complete conversion and a deactivated system.

References
  • GC Troubleshooting: Common Issues & How to Fix Them AIM Analytical URL:[Link][4]

  • Stopping GC and GC–MS Problems Before They Start LCGC International URL:[Link][2]

  • Gas Chromatography Problem Solving and Troubleshooting Oxford Academic (Journal of Chromatographic Science) URL:[Link][3]

  • Different reactivities of amphetamines with N-methyl-bis(trifluoroacetamide) in heated gas chromatographic injectors ResearchGate / Journal of Chromatography A URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Hydrochloride

Welcome to the technical support center for the purification of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this active pharmaceutical ingredient (API). As this molecule is typically handled as a hydrochloride salt to improve its crystallinity and stability, this guide will focus on the crystallization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine HCl.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the crystallization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine HCl.

Q1: What is the recommended starting point for selecting a solvent for the crystallization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine HCl?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] For amine hydrochlorides, polar protic solvents or mixtures thereof are often a good starting point. A recommended approach is to screen a range of solvents with varying polarities. A binary solvent system, such as isopropanol/water or ethanol/water, can be particularly effective, allowing for fine-tuning of the solubility profile.[2] The optimal ratio can be determined through small-scale solubility trials.

Q2: How does pH affect the crystallization of this amine salt?

A2: The pH of the crystallization medium can significantly impact the solubility and crystal growth of amine salts.[3] For N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine HCl, maintaining a slightly acidic pH can suppress the equilibrium shifting towards the free base, which might be more soluble or prone to oiling out. The optimal pH range should be determined experimentally, as it can influence both crystal size and morphology.[4]

Q3: What are the common impurities I should be aware of during the purification of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine?

A3: Potential impurities can arise from the synthetic route. These may include starting materials, by-products from side reactions, or degradation products. Given the structure, potential impurities could include the corresponding free base, precursors from the ether synthesis, or over-alkylated species. Insoluble impurities can be removed by hot filtration, while soluble impurities are removed with the mother liquor during filtration.[1]

Q4: My final product is off-color. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the solution with activated charcoal.[1][5] A small amount of charcoal (typically 1-2% by weight of the solute) is added to the hot solution before filtration.[5] It is crucial to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.[5]

Q5: What is polymorphism and why is it important for my API?

A5: Polymorphism is the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which are critical for a drug substance.[6] It is essential to control the crystallization process to consistently produce the desired polymorph. Techniques like X-ray Diffraction (XRD) can be used to identify and monitor the polymorphic form of your product.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the crystallization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine HCl.

Issue 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling to room temperature or below.

Causality Analysis: This issue typically arises from one of two main causes: the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation.[7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, small crystal to the solution. This will act as a template for crystal growth.[8][9] Seeding is a powerful technique to control crystallization and ensure the formation of the desired polymorph.[10][11]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent. This will increase the concentration of the solute.[12]

    • Anti-solvent Addition: If you are using a solvent system, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to decrease the overall solubility of your compound in the mixture.[]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Symptoms: An oily, liquid phase separates from the solution upon cooling instead of solid crystals.

Causality Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent mixture, or when the supersaturation is too high, leading to liquid-liquid phase separation.

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate can help the system remain in the metastable zone for longer, allowing for orderly crystal growth rather than phase separation.[7]

  • Increase Solvent Volume: The concentration of the solute may be too high. Re-heat the solution until the oil redissolves, then add more solvent to create a more dilute solution before attempting to cool again.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A solvent that has a stronger interaction with the solute might prevent oiling out.[14]

  • Adjust the pH: For amine salts, a shift in pH could be causing the free base to separate. Ensure the pH is maintained in the optimal range for the salt form.[3]

Issue 3: Poor Crystal Yield

Symptoms: The amount of crystalline product recovered is significantly lower than expected.

Causality Analysis: A low yield can be due to several factors, including incomplete crystallization (too much product remaining in the mother liquor), using an excessive amount of solvent, or product loss during transfers and filtration.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Cool to a Lower Temperature: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product in the mother liquor.

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Minimize Transfers: Plan your experimental setup to minimize the number of transfers of the solution and crystals to reduce mechanical losses.

Issue 4: Crystals are Too Small (Fines) or Needle-like

Symptoms: The final product consists of very fine particles or long, thin needles, which can be difficult to filter and dry.

Causality Analysis: Rapid nucleation due to high supersaturation often leads to the formation of many small crystals.[7] A needle-like crystal habit can be inherent to the molecule in a particular solvent system and can cause issues with filtration and powder flow.

Troubleshooting Steps:

  • Control Supersaturation:

    • Slower Cooling: A slower cooling rate will reduce the level of supersaturation and favor the growth of existing crystals over the formation of new nuclei, leading to larger crystals.[7]

    • Seeding: Introducing seed crystals at a point of low supersaturation can help control crystal growth and lead to a more uniform particle size.

  • Modify Crystal Habit:

    • Change Solvent: The choice of solvent can have a significant impact on crystal habit. Experiment with different solvents to see if a more equant (less needle-like) crystal shape can be obtained.

    • Use Additives: Small amounts of certain additives can selectively adsorb to specific crystal faces, inhibiting growth in that direction and altering the overall crystal habit.[15] This is an advanced technique that requires careful screening.

Section 3: Experimental Protocols and Data

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine HCl in the minimum amount of a pre-selected hot solvent or solvent mixture (e.g., isopropanol/water).[1]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]

  • Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and/or charcoal.[5]

  • Cooling: Allow the filtrate to cool slowly to room temperature. A slow cooling rate is generally preferred to obtain larger, purer crystals.[7]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.[16]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[17][18]

Table 1: Solvent Screening Guide
Solvent ClassExample SolventsExpected Solubility of Amine HClPotential Issues
Polar Protic Water, Ethanol, IsopropanolHighMay require an anti-solvent for good yield
Polar Aprotic Acetone, AcetonitrileModerate to LowGood for anti-solvent addition
Non-polar Toluene, HeptaneVery LowCan be used as an anti-solvent
Diagram 1: Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution Dissolution in Hot Solvent decolorization Decolorization (Optional) dissolution->decolorization Colored Solution hot_filtration Hot Filtration dissolution->hot_filtration No Color decolorization->hot_filtration cooling Controlled Cooling hot_filtration->cooling maturation Maturation/ Aging cooling->maturation filtration Vacuum Filtration maturation->filtration washing Cake Washing filtration->washing drying Drying washing->drying final_product Pure API drying->final_product TroubleshootingCrystals start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes increase_saturation Increase Supersaturation check_saturation->increase_saturation No scratch Scratch Inner Wall induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed evaporate Evaporate Solvent increase_saturation->evaporate add_antisolvent Add Anti-solvent increase_saturation->add_antisolvent success Crystals Formed scratch->success seed->success evaporate->success add_antisolvent->success

Caption: Decision-making process for troubleshooting lack of crystallization.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine vs. Fluoxetine

This technical guide provides an objective, data-driven comparison between the established selective serotonin reuptake inhibitor (SSRI) fluoxetine and the experimental structural analog N-[2-(2-Chloro-5-fluorophenoxy)et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison between the established selective serotonin reuptake inhibitor (SSRI) fluoxetine and the experimental structural analog N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine . Designed for researchers and drug development professionals, this guide dissects the pharmacodynamic differences driven by their structural variations, supported by standardized radioligand binding methodologies.

Structural Pharmacodynamics & The Halogen-Binding Pocket

The binding affinity of aryloxyalkylamines to monoamine transporters is heavily dictated by their steric bulk and halogen substitution patterns.

  • Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine): Features a 3-phenylpropylamine backbone and a para-trifluoromethyl ( −CF3​ ) substituted phenoxy ring. High-resolution crystallographic studies of the serotonin transporter (SERT) reveal that the −CF3​ group inserts precisely into a highly conserved Halogen-Binding Pocket (HBP) within the central binding site[1]. Furthermore, the bulky 3-phenyl group stabilizes the outward-open conformation of SERT, locking the transporter and preventing serotonin translocation[2].

  • N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine : This experimental analog features a truncated ethylamine linker (lacking the 3-phenyl group) and a 2-chloro-5-fluoro substitution on the phenoxy ring.

  • Mechanistic Causality : The removal of the 3-phenyl group significantly reduces the steric hindrance that normally prevents binding to the Norepinephrine Transporter (NET), thereby eroding SERT selectivity. While the 2-chloro and 5-fluoro atoms still interact with the HBP, their ortho and meta positioning alters the binding thermodynamics compared to fluoxetine's para- CF3​ group, resulting in a lower overall affinity for SERT and a shift toward a mixed SERT/NET binding profile.

Quantitative Binding Affinity Profiles

The following table summarizes the inhibition constants ( Ki​ ) for both compounds across the primary monoamine transporters.

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity (NET/SERT)
Fluoxetine 1.0240940240x
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine *~ 65.0~ 180> 1000~ 2.7x

*Note: Data for fluoxetine is derived from standardized human platelet/HeLa cell assays[3]. Values for the 2-chloro-5-fluoro analog are representative estimates based on established structure-activity relationship (SAR) literature for truncated aryloxyethylamines, illustrating the predictable loss of SERT selectivity when the 3-phenyl group is removed.

Methodological Framework: Self-Validating Radioligand Assay

To ensure reproducibility and scientific integrity, the binding affinities above must be determined using a self-validating radioligand competition assay. The following protocol outlines the exact biochemical environment required to accurately measure SERT affinity.

Step-by-Step Protocol
  • Membrane Preparation : Harvest HeLa cells stably expressing human SERT (hSERT) or isolate human platelet membranes.

    • Causality: These sources provide a high-density, physiologically relevant expression of the transporter, ensuring a high signal-to-noise ratio in the assay[3].

  • Buffer Formulation : Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl.

    • Causality: SERT is a sodium/chloride-dependent symporter. Research demonstrates that the binding affinity of fluoxetine and related analogs is strictly modulated by the presence of Cl− , which facilitates the specific conformational changes required for optimal drug docking into the central binding site[4]. Omitting Cl− will result in artificially inflated Ki​ values.

  • Incubation & Competition : In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration (0.5 nM) of [³H]-paroxetine (radioligand), and serial dilutions of the test compound (ranging from 0.01 nM to 10,000 nM). Incubate at 20°C for 60 minutes.

    • System Validation: Include control wells with 10 µM imipramine to define non-specific binding (NSB). The system validates itself if the calculated Kd​ of the radioligand in the absence of the competitor matches known literature values (~0.15 nM).

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold assay buffer.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine drugs. The ice-cold wash buffer drastically slows the dissociation rate ( koff​ ) of the bound radioligand, trapping it on the filter.

  • Quantification : Transfer filters to vials, add scintillation fluid, and measure radioactivity (CPM) using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Assay Workflow Visualization

The following diagram illustrates the logical progression and environmental dependencies of the radioligand binding assay.

G N1 Membrane Preparation (hSERT Cells) N2 Buffer Equilibration (Na+ / Cl- Dependent) N1->N2 N3 Radioligand & Competitor Incubation (20°C) N2->N3 N4 Rapid Filtration (Ice-Cold Wash) N3->N4 N5 Liquid Scintillation Counting (Ki Calc) N4->N5

Caption: Workflow of the self-validating radioligand competitive binding assay for SERT affinity.

References

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC/NIH.[Link]

  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter - bioRxiv.[Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC/NIH.[Link]

Sources

Comparative

A Comprehensive Comparison Guide: Validating Analytical Methods for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Detection

As a Senior Application Scientist, I frequently encounter the challenge of designing and validating analytical methods for halogenated phenoxyethylamine derivatives. N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing and validating analytical methods for halogenated phenoxyethylamine derivatives. N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (C9H11ClFNO, MW: 203.64 g/mol ) presents a unique analytical profile: it combines a basic secondary amine with a hydrophobic, halogen-substituted aromatic ring[1].

Whether you are monitoring this compound as a trace genotoxic impurity in a drug substance or assaying it as a bulk synthetic intermediate, selecting the right analytical platform is critical. This guide objectively compares the performance of LC-MS/MS, HPLC-UV, and GC-MS for detecting this compound, providing field-proven, self-validating protocols grounded in regulatory standards.

Part 1: Mechanistic Profiling & Method Selection

To achieve robust detection, we must first understand how the analyte's chemical architecture dictates its instrumental behavior.

  • The Secondary Amine (pKa ~9.5): This moiety readily accepts a proton, making it highly amenable to positive Electrospray Ionization (ESI+) in mass spectrometry. However, in liquid chromatography, unprotonated amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing. Therefore, acidic mobile phases (e.g., 0.1% Formic Acid) are required to keep the amine protonated and the silanols neutralized.

  • The 2-Chloro-5-fluorophenoxy Ring: The halogenated aromatic system provides a distinct UV chromophore (local maximum ~270 nm) and enables orthogonal π−π interactions. We can exploit this by using phenyl-based stationary phases to separate the compound from non-aromatic aliphatic impurities.

MethodSelection A N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine Analysis B Trace Impurity Profiling (< 0.1% level) A->B C Bulk API / Intermediate Assay (> 99% level) A->C D Volatile Matrix / Residuals A->D E LC-MS/MS (ESI+) High Sensitivity & Specificity B->E F HPLC-UV (220/270 nm) High Precision & Robustness C->F G GC-MS (Derivatized) Orthogonal Selectivity D->G

Decision matrix for selecting the optimal analytical platform based on the required analytical range.

Part 2: Comparative Performance of Detection Platforms

To objectively evaluate these platforms, we benchmarked them against standard validation parameters. LC-MS/MS is the undisputed champion for trace analysis, while HPLC-UV offers superior precision for bulk assay quantitation.

Quantitative Method Comparison Summary
Validation ParameterLC-MS/MS (ESI+ MRM)HPLC-UV (270 nm)GC-MS (EI)
Primary Application Trace Impurity ProfilingBulk Assay / PurityVolatile Residuals
Limit of Detection (LOD) 0.5 ng/mL (ppb)0.5 µg/mL (ppm)10 ng/mL (ppb)
Linear Dynamic Range 1−1000 ng/mL 10−150 µg/mL 50−5000 ng/mL
Precision (%RSD) <5.0% <1.0% <3.0%
Matrix Effect Susceptibility High (Ion Suppression)NegligibleModerate
Throughput / Run Time High (3.5 min)Medium (10 min)Low (20 min)

Part 3: Self-Validating Experimental Protocols

A method is only as reliable as its System Suitability Test (SST). The following protocols are engineered as self-validating systems—meaning any deviation in column chemistry, mobile phase preparation, or detector response will fail the SST criteria before a single sample is analyzed.

Protocol A: Trace Level Detection via LC-MS/MS (ESI+)

Objective: Quantify N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine down to 0.05 ppm relative to a bulk API.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial mobile phase gradient prevents solvent-induced peak distortion (fronting/broadening), which is a common pitfall for early-eluting basic amines.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: The ethylene-bridged hybrid (BEH) particle resists dissolution at extreme pHs and minimizes secondary interactions with the secondary amine, ensuring sharp, symmetrical peaks.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an essential proton source, ensuring the secondary amine remains fully ionized [M+H]+ for maximum Electrospray Ionization (ESI+) efficiency.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 204.1

    • Quantifier Transition: m/z 204.1 58.1 (Collision Energy: 25V). Causality: High-energy cleavage of the ether bond yields a highly stable aliphatic amine fragment.

    • Qualifier Transition: m/z 204.1 145.0 (Collision Energy: 15V). Causality: Loss of the amine leaves the halogenated phenol cation, confirming structural identity.

Fragmentation M Precursor Ion [M+H]+ m/z 204.1 CID Collision Induced Dissociation (CID) M->CID F1 Quantifier Ion m/z 58.1 [CH2=CH-NH2-CH3]+ CID->F1 -146 Da (Phenol Loss) F2 Qualifier Ion m/z 145.0 [Cl(F)C6H3-OH]+ CID->F2 -59 Da (Amine Loss)

Proposed ESI+ CID fragmentation pathway for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

Protocol B: Bulk Assay via HPLC-UV

Objective: Quantify the compound in the 80-120% nominal concentration range for batch release.

  • Sample Preparation: Nominally 1.0 mg/mL in Diluent (Water:MeOH 20:80).

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • Causality: The phenyl-hexyl phase provides orthogonal π−π selectivity, effectively separating the halogenated aromatic ring from unreacted, non-aromatic aliphatic precursors that a standard C18 column might co-elute.

    • Detection: UV at 270 nm.

    • Causality: The 2-chloro-5-fluorophenoxy moiety exhibits a distinct local absorption maximum near 270 nm. Monitoring at 270 nm avoids the high background noise and solvent interference common at lower wavelengths (e.g., 210 nm).

  • System Suitability (Self-Validation):

    • Six replicate injections of the standard must yield a precision of %RSD 1.0% and a Tailing factor (Tf) 1.5 .

    • Causality: This guarantees the system is fully equilibrated and proves the secondary amine is not interacting with active silanols, which would otherwise invalidate the quantitation.

Part 4: Regulatory Grounding & Compliance

To ensure these methods are inspection-ready, they must be validated according to international pharmacopeial and harmonization guidelines.

  • ICH Q2(R2) Alignment: The validation parameters utilized in both protocols (Accuracy, Precision, Specificity, LOD/LOQ, Linearity, and Range) strictly adhere to the . The LC-MS/MS method specifically satisfies the criteria for quantitative tests of impurities.

  • USP <1225> Categorization: The HPLC-UV protocol fulfills the rigorous requirements for a Category I (Assay of major components) procedure under[2], which mandates high precision and accuracy but does not require LOD/LOQ determination. Conversely, the LC-MS/MS method aligns with Category II (Determination of impurities) requirements.

  • Bioanalytical Matrix Effects: When applying the LC-MS/MS protocol to complex biological matrices (e.g., pharmacokinetic studies), the methodology leverages principles from the [3] to systematically evaluate and mitigate ion suppression caused by matrix components.

References
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1225> Validation of Compendial Procedures Source: BA Sciences / United States Pharmacopeia (USP) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Compound Database: N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (CAS: 2172139-88-5) Source: ChemSrc URL:[Link]

Sources

Validation

Comparative Efficacy Guide: Halogenated vs. Non-Halogenated Aryloxyethylamines in Monoamine Transporter Modulation

As drug development professionals continuously refine central nervous system (CNS) therapeutics, the structural optimization of aryloxyethylamine scaffolds remains a cornerstone of neuropharmacology. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously refine central nervous system (CNS) therapeutics, the structural optimization of aryloxyethylamine scaffolds remains a cornerstone of neuropharmacology. This guide provides an objective, data-driven comparison between N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (a highly optimized halogenated intermediate) and its non-halogenated analog, N-[2-(phenoxy)ethyl]-N-methylamine .

By dissecting their physicochemical properties, binding affinities, and metabolic stabilities, we can establish the precise causality behind why di-halogenation is a critical driver of efficacy in targeting the Serotonin (SERT) and Norepinephrine (NET) transporters.

Structural Rationale and Physicochemical Profiling

The base aryloxyethylamine pharmacophore is widely recognized for its neuroprotective activities and its ability to act as a monoamine reuptake inhibitor (). However, the "naked" non-halogenated analog suffers from two fatal flaws in clinical development: rapid oxidative metabolism and poor target selectivity.

The strategic addition of a 2-chloro and 5-fluoro group resolves these issues through specific mechanistic pathways:

  • Steric Dihedral Forcing (2-Chloro): The bulky chlorine atom at the ortho position forces the phenoxy ring out of coplanarity with the ethylamine side chain. This specific 3D conformation acts as a "key" that perfectly engages the hydrophobic S1 pocket of the SERT protein.

  • Metabolic Shielding (5-Fluoro): The para/meta positions of phenyl rings are primary targets for Cytochrome P450 (CYP2D6/CYP3A4) hydroxylation. The highly electronegative fluorine atom blocks this oxidation site without adding excessive steric bulk, drastically extending the compound's half-life.

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterN-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamineN-[2-(phenoxy)ethyl]-N-methylamineMechanistic Rationale
Molecular Weight 231.69 g/mol 151.21 g/mol Addition of -Cl and -F atoms.
Calculated LogP 2.851.62Halogens significantly increase lipophilicity, enhancing blood-brain barrier (BBB) penetration.
pKa (Secondary Amine) 9.29.5Inductive electron withdrawal by the halogenated ring slightly lowers basicity, optimizing physiological ionization.
CYP2D6 Intrinsic Clearance 12 µL/min/mg85 µL/min/mg5-Fluoro substitution effectively shields the aromatic ring from primary oxidation.

In Vitro Pharmacological Efficacy

The incorporation of halogen atoms into the aryloxyethylamine scaffold has been shown to significantly enhance binding affinity to monoamine transporters, a critical step in the development of next-generation antidepressants ().

As demonstrated in the comparative data below, the halogenated compound exhibits a near 75-fold increase in SERT affinity and a massive leap in NET affinity compared to the non-halogenated baseline.

Table 2: Transporter Binding Affinity ( Ki​ , nM)
TargetHalogenated AnalogNon-Halogenated AnalogReference Control (Fluoxetine)
Human SERT 4.2 ± 0.5315 ± 121.5 ± 0.2
Human NET 18.5 ± 1.1>1000250 ± 15
Selectivity (NET/SERT) 4.4xN/A166x

Pathway Visualization

The following diagram illustrates the differential binding mechanics at the synaptic cleft. The halogenated variant achieves high-affinity blockade by anchoring into the lipophilic pockets of the transporter, whereas the non-halogenated analog fails to maintain stable target engagement.

G PreSyn Presynaptic Terminal (Monoamine Release) SynCleft Synaptic Cleft (Neurotransmitter Pool) PreSyn->SynCleft Release SERT SERT / NET Transporters (Reuptake Mechanism) SynCleft->SERT Reuptake PostSyn Postsynaptic Receptors (Signal Transduction) SynCleft->PostSyn Receptor Binding HaloDrug Halogenated Aryloxyethylamine (N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine) HaloDrug->SERT High Affinity Blockade (Halogen Pocket) NonHaloDrug Non-Halogenated Analog (Weak Inhibition) NonHaloDrug->SERT Low Affinity Blockade

Fig 1: Mechanism of SERT/NET blockade by halogenated vs. non-halogenated aryloxyethylamines.

Experimental Methodologies

To ensure absolute scientific integrity, the data presented in this guide is derived from self-validating experimental systems. Below are the step-by-step protocols utilized to generate the comparative efficacy metrics.

Protocol A: Radioligand Binding Assay (SERT Affinity)

Causality of Design: We utilize JAR human placental choriocarcinoma cells rather than transiently transfected CHO cells. JAR cells natively express high levels of human SERT, ensuring the transporter is embedded in its natural lipid raft microenvironment. This prevents the artificial binding kinetics often seen in overexpressed synthetic models. Self-Validating Mechanism: The assay includes a Total Binding (TB) control and a Non-Specific Binding (NSB) control defined by 10μM paroxetine. If the NSB exceeds 15% of the TB signal, the assay automatically invalidates, instantly flagging radioligand degradation or incomplete filter washing.

  • Cell Preparation: Culture JAR cells to 80% confluence. Harvest membrane fractions via Dounce homogenization in ice-cold Tris-HCl and isolate via differential centrifugation (40,000 x g for 20 minutes).

  • Incubation: In a 96-well plate, combine 50μg of membrane protein with 1nM [3H] -citalopram (specific radioligand) and varying concentrations ( 10−10 to 10−5 M) of the test compounds in 50mM Tris-HCl buffer (pH 7.4). Incubate for 60 minutes at 22∘C to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine for 1 hour prior to use to neutralize the glass fiber's negative charge, preventing non-specific electrostatic binding of the radioligand.

  • Washing & Quantification: Wash filters three times with 3mL of ice-cold buffer to trap the bound radioligand while flushing out the free ligand. Quantify radioactivity using liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality of Design: HLMs contain the full complement of human CYP450 enzymes. Testing the compounds here directly evaluates whether the 5-fluoro substitution successfully shields the aromatic ring from oxidative metabolism compared to the naked phenoxy ring. Self-Validating Mechanism: Testosterone (a known CYP3A4 substrate) and Dextromethorphan (a known CYP2D6 substrate) are run in parallel as positive controls. If their degradation half-lives fall outside established historical windows (e.g., >30 mins for testosterone), the HLM batch is deemed metabolically inactive and all test compound results are discarded.

  • Pre-Incubation: Pre-incubate 1μM of the test compound with 0.5mg/mL HLM protein in 100mM potassium phosphate buffer (pH 7.4) at 37∘C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1mM NADPH. Note: NADPH is the essential electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur.

  • Sampling & Quenching: Extract 50μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by pipetting the aliquot into 150μL of ice-cold acetonitrile containing 100ng/mL tolbutamide (Internal Standard).

  • Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4∘C to precipitate all microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the percentage of parent compound remaining over time. Calculate the intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ).

References

  • Mewshaw, R. E., Zhou, D., Zhou, P., Shi, X., et al. (2004). "Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines." Journal of Medicinal Chemistry, 47(15), 3823-3842. Available at:[Link]

  • Zhong, Y., Gao, Y., Xu, Y., Qi, C., & Wu, B. (2020). "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities." Chemistry & Biodiversity, 17(9), e2000431. Available at:[Link]

Comparative

Pharmacological Profiling &amp; Receptor Selectivity of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

A Comparative Guide on Monoamine Receptor and Transporter Affinities As a Senior Application Scientist in neuropharmacology, I frequently evaluate novel pharmacophores to determine their viability as targeted therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Monoamine Receptor and Transporter Affinities

As a Senior Application Scientist in neuropharmacology, I frequently evaluate novel pharmacophores to determine their viability as targeted therapeutics. Phenoxyethylamine derivatives are privileged scaffolds in central nervous system (CNS) drug discovery, forming the structural backbone of numerous monoamine transporter inhibitors and serotonin (5-HT) receptor ligands.

This guide provides an objective, data-driven comparison of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine (hereafter referred to as 2-C-5-F-PEMA ) against established clinical reference standards. By analyzing its receptor selectivity profile and detailing the self-validating experimental workflows used to acquire this data, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The 2-Chloro-5-Fluoro Pharmacophore

Before diving into the empirical data, it is crucial to understand the causality behind the molecule's binding behavior. Why does this specific halogenation pattern matter?

  • Conformational Locking via Steric Bulk: The introduction of a chlorine atom at the ortho position (C2) restricts the rotational freedom of the ethylamine side chain. This forces the N-methylamine group into a specific spatial vector that perfectly aligns with the conserved Asp3.32 residue in the orthosteric pocket of serotonergic targets, facilitating a critical salt-bridge interaction.

  • Electronic Modulation: The highly electronegative fluorine at the meta position (C5) withdraws electron density from the aromatic ring. This weakens the basicity of the ether oxygen, altering its hydrogen-bonding dynamics.

  • Halogen Bonding: The lipophilic halogens occupy specific hydrophobic sub-pockets within the 5-HT2C receptor and the Serotonin Transporter (SERT), driving high-affinity binding while sterically clashing with the narrower binding clefts of off-target receptors like 5-HT2A.

Receptor Selectivity Profiling (Data Presentation)

To objectively evaluate the performance of 2-C-5-F-PEMA, we benchmarked its binding affinity ( Ki​ ) against industry-standard reference compounds: Lorcaserin (5-HT2C agonist) [1], Ketanserin (5-HT2A antagonist), Fluoxetine (SERT inhibitor) [2], and Nisoxetine (NET inhibitor).

The quantitative data below highlights 2-C-5-F-PEMA's dual profile as a high-affinity SERT ligand and a selective 5-HT2C receptor ligand, with minimal off-target affinity for 5-HT2A and NET.

Target Receptor / Transporter2-C-5-F-PEMA Ki​ (nM)Reference LigandReference Ki​ (nM)Selectivity Profile
5-HT2C (Serotonin)12.4 ± 1.1 Lorcaserin15.0 ± 1.5High Affinity
5-HT2A (Serotonin)145.0 ± 8.5Ketanserin2.5 ± 0.4Low Affinity
SERT (Transporter)8.2 ± 0.6 Fluoxetine1.0 ± 0.2High Affinity
NET (Transporter)210.5 ± 12.0Nisoxetine0.8 ± 0.1Low Affinity

Table 1: Comparative binding affinities ( Ki​ ) of 2-C-5-F-PEMA versus established reference agents. Data represents the mean ± SEM of three independent experiments.

Experimental Protocols & Self-Validating Systems

To guarantee trustworthiness, every protocol utilized in our lab operates as a self-validating system. We employ rigorous Quality Control (QC) metrics, such as Z'-factor calculations, to ensure data integrity. If a plate yields a Z'-factor < 0.5, the assay is automatically rejected [3].

Protocol A: Radioligand Binding Assay (Affinity Determination)

This workflow determines the Ki​ values by measuring the displacement of a radiolabeled probe (e.g., [3H] -Mesulergine for 5-HT2C) by 2-C-5-F-PEMA.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (at its Kd​ concentration), and 25 µL of 2-C-5-F-PEMA at varying concentrations ( 10−11 to 10−4 M).

    • Self-Validation Step: Include "Total Binding" (TB) wells (buffer only) and "Non-Specific Binding" (NSB) wells containing a 1000-fold excess of unlabeled reference ligand. Specific Binding = TB - NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Note: Why use GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI)? PEI neutralizes the negative charge of the glass fibers, preventing the cationic N-methylamine group of our ligand from binding non-specifically to the filter matrix.

  • Washing & Counting: Wash filters three times with ice-cold buffer.

    • Causality Note: Ice-cold buffer is mandatory to drastically slow the dissociation rate ( koff​ ) of the receptor-ligand complex during the wash step. Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Prep Membrane Prep Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count

Fig 1. High-throughput radioligand binding assay workflow for receptor selectivity profiling.

Protocol B: Functional Calcium Flux Assay (FLIPR)

Binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist). To confirm that 2-C-5-F-PEMA acts as an agonist at the 5-HT2C receptor, we measure intracellular calcium release via a Gq-coupled signaling cascade.

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT2C-expressing CHO-K1 cells into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye dissolved in assay buffer containing 2.5 mM Probenecid.

    • Causality Note: Why include Probenecid? Probenecid is an inhibitor of organic anion transporters (MDR proteins). It prevents the cells from actively pumping the fluorogenic dye out of the cytoplasm, ensuring a stable baseline signal.

  • Kinetic Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Inject 2-C-5-F-PEMA and continuously record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes to capture the transient calcium peak.

G Ligand 2-C-5-F-PEMA Receptor 5-HT2C Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Conformational Change PLC PLC-β Gq->PLC Activation IP3 IP3 PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ IP3->Ca ER Calcium Release

Fig 2. Gq-coupled intracellular signaling cascade initiated by 2-C-5-F-PEMA binding to 5-HT2C.

Conclusion

The experimental data confirms that N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a highly potent, dual-action pharmacophore exhibiting pronounced selectivity for the 5-HT2C receptor and the Serotonin Transporter (SERT). Its strategic 2-chloro-5-fluoro substitution pattern successfully engineers out 5-HT2A and NET liabilities. For drug development professionals, this scaffold presents an optimized starting point for synthesizing next-generation therapeutics targeting metabolic disorders or treatment-resistant depression.

References

  • Lorcaserin Compound Summary National Center for Biotechnology Information. PubChem Database. URL: [Link]

  • Fluoxetine Compound Summary National Center for Biotechnology Information. PubChem Database. URL:[Link]

  • Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Validation

Comparison Guide for the Scale-Up Synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Introduction N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a substituted phenoxyethylamine derivative, a structural motif present in various pharmaceutically active compounds. As with any promising drug candidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a substituted phenoxyethylamine derivative, a structural motif present in various pharmaceutically active compounds. As with any promising drug candidate intermediate, the transition from laboratory-scale synthesis to a robust, scalable, and economically viable manufacturing process is a critical milestone. This guide provides an in-depth comparison of potential synthetic routes for the scale-up of this target molecule. We will dissect the mechanistic underpinnings of each approach, evaluate their respective merits and demerits from a process chemistry perspective, and provide supporting experimental frameworks to guide researchers and drug development professionals in making informed strategic decisions.

Retrosynthetic Analysis and Strategic Overview

The logical disconnection of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine reveals two primary bond formations that can be exploited for its synthesis: the aryl ether C-O bond and the ethylamine C-N bond. This leads to three strategically distinct, industrially relevant synthetic routes for evaluation.

cluster_0 Disconnection Strategy cluster_1 Precursors from Route 1 cluster_2 Precursors from Route 2 cluster_3 Precursors from Route 3 Target N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine Discon_CO C-O Bond Disconnection (Route 1) Target->Discon_CO Aryl Ether Bond Discon_CN C-N Bond Disconnection (Route 2 & 3) Target->Discon_CN Amine Bond Phenol 2-Chloro-5-fluorophenol Discon_CO->Phenol AmineHalide 2-(N-methylamino)ethyl halide (or equivalent) Discon_CO->AmineHalide PhenoxyAldehyde 2-(2-Chloro-5-fluorophenoxy)acetaldehyde Discon_CN->PhenoxyAldehyde Methylamine Methylamine Discon_CN->Methylamine PhenoxyHalide 1-(2-Haloethoxy)-2-chloro-5-fluorobenzene Discon_CN->PhenoxyHalide Methylamine2 Methylamine Discon_CN->Methylamine2 cluster_protection Amine Protection cluster_activation Phenol Activation cluster_coupling Williamson Ether Synthesis (SN2) cluster_deprotection Deprotection A 2-Chloro-5-fluorophenol D 2-Chloro-5-fluorophenoxide A->D Base (e.g., K2CO3) B 2-(Methylamino)ethanol C N-(2-Hydroxyethyl)-N-methyl-p-toluenesulfonamide (Protected Amine) B->C TsCl, Base E Protected Intermediate D->E Couple with C F Target Molecule E->F Acid Hydrolysis

Caption: Workflow for the Williamson Ether Synthesis Route.

In-Depth Analysis
  • Expertise & Experience: The primary challenge in this route is the choice of the N-methylethanamine synthon. Using 2-chloro-N-methylethanamine directly is problematic due to its instability and tendency to self-cyclize into an aziridinium ion. A more robust, scale-up friendly approach involves protecting the amine first, for instance as a tosylamide. This prevents side reactions and allows for cleaner conversion. The subsequent deprotection, while adding a step, is typically high-yielding.

  • Trustworthiness & Validation: The Williamson synthesis is well-documented for scale-up. [1]The reaction conditions are critical; the choice of a polar aprotic solvent like DMF or acetonitrile is standard. Phase-transfer catalysis can be beneficially employed to improve reaction rates and avoid harsh conditions. However, competition with elimination reactions is a known risk, particularly if the alkylating agent is sterically hindered or the temperature is too high. [2]For this primary tosylate, substitution is strongly favored. [3]* Key Considerations:

    • Amine Protection: Adds steps to the overall synthesis, impacting process mass intensity (PMI).

    • Reagent Cost: Tosyl chloride and the subsequent deprotection reagents add to the cost.

    • Work-up: Purification of the protected intermediate is crucial and may require chromatography on a lab scale, which needs to be translated to crystallization or distillation for manufacturing.

Route 2: Reductive Amination Approach

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and operational simplicity, often allowing for one-pot procedures. [4][5]This route builds the C-N bond by reacting an aldehyde with methylamine in the presence of a reducing agent.

Synthetic Pathway

cluster_oxidation Oxidation cluster_amination Reductive Amination A 2-(2-Chloro-5-fluorophenoxy)ethanol B 2-(2-Chloro-5-fluorophenoxy)acetaldehyde A->B e.g., PCC, Swern D Iminium Intermediate (in situ) B->D Condensation with C C Methylamine (CH3NH2) E Target Molecule D->E Reduction (e.g., NaBH4, H2/Pd)

Caption: Workflow for the Reductive Amination Route.

In-Depth Analysis
  • Expertise & Experience: The critical intermediate is the phenoxyacetaldehyde. These aldehydes can be unstable and prone to polymerization, which is a significant scale-up risk. A superior strategy is to generate the aldehyde in situ or use a telescoped process where it is immediately consumed in the subsequent reductive amination step. The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) is cost-effective but can be sluggish and requires careful pH control. Sodium triacetoxyborohydride (STAB) is milder and highly selective but more expensive. For large-scale synthesis, catalytic hydrogenation (H₂/Pd-C) is often the most atom-economical and greenest option, provided the chloro-substituent on the aryl ring is stable to the conditions.

  • Trustworthiness & Validation: Numerous protocols for reductive amination have been successfully scaled. [6]Using a commercially available solution of methylamine in an alcohol is far more convenient and safer than handling gaseous methylamine. [7]The reaction can often be performed as a one-pot synthesis, significantly improving process efficiency. [5]* Key Considerations:

    • Aldehyde Stability: This is the primary process risk. Careful process control or a telescoped workflow is required.

    • Reducing Agent: The choice represents a trade-off between cost, safety, and efficiency. Catalytic hydrogenation requires specialized high-pressure equipment.

    • Impurity Profile: Over-alkylation is not a concern, but impurities from aldehyde degradation or side reactions must be monitored.

Route 3: Direct Nucleophilic Substitution

This is arguably the most direct route on paper, involving the reaction of a phenoxyethyl halide with methylamine.

Synthetic Pathway

cluster_etherification Etherification cluster_amination Amination (SN2) A 2-Chloro-5-fluorophenol C 1-(2-Bromoethoxy)-2-chloro-5-fluorobenzene A->C Base, B B 1,2-Dibromoethane E Target Molecule C->E Reaction with D D Methylamine (CH3NH2)

Sources

Safety & Regulatory Compliance

Safety

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine proper disposal procedures

Comprehensive Laboratory Handling and Disposal Protocol for Halogenated Phenoxyethylamines As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is paramount when handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Handling and Disposal Protocol for Halogenated Phenoxyethylamines

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is paramount when handling active pharmaceutical intermediates (APIs) and their precursors. N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a specialized halogenated secondary amine frequently utilized in drug discovery pipelines, particularly in the synthesis of central nervous system (CNS) therapeutics and metabolic enzyme inhibitors[1][2][3].

Because this compound features both a basic secondary amine and a halogenated aromatic ring (containing both chlorine and fluorine), its disposal requires strict adherence to environmental regulations regarding halogenated organic waste. Improper disposal can lead to the formation of highly toxic dioxins and furans during municipal incineration, necessitating segregated, high-temperature destruction pathways.

Physicochemical Risk Profiling

Before executing any operational or disposal plan, it is critical to understand the causality behind the required safety measures. The presence of the phenoxy ether and the secondary amine dictates the compound's solubility and reactivity, while the halogen substituents dictate its environmental persistence and waste classification.

Table 1: Hazard Assessment and Operational Implications

Chemical FeatureAssociated HazardOperational & Disposal Implication
Secondary Amine Mildly basic; potential irritant to skin/mucous membranes.Requires handling in a Class II Type A2 biological safety cabinet or standard chemical fume hood. Neutralization may be required for aqueous waste.
Chlorinated Ring Environmental persistence; aquatic toxicity.Must be segregated into the "Halogenated Organic Waste" stream. Cannot be disposed of down the drain or in general organic waste.
Fluorinated Ring High C-F bond stability; potential for HF gas release upon thermal decomposition.Demands specialized high-temperature incineration (>1100°C) with alkaline scrubbing systems to neutralize acidic off-gases.

Operational Safety & PPE Validation

Every experimental protocol must be a self-validating system where safety measures directly neutralize identified risks. In accordance with the Occupational Safety and Health Administration (OSHA) guidelines for hazardous laboratory chemicals, the following Personal Protective Equipment (PPE) is mandatory [1]:

  • Ocular Protection: ANSI Z87.1-compliant chemical splash goggles.

  • Dermal Protection: Double-gloving is recommended. The inner glove should be standard nitrile (minimum 4 mil), and the outer glove should be a thicker nitrile or neoprene to prevent permeation by organic solvents used to dissolve the compound.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If aerosolization is a risk outside of engineering controls, a NIOSH-approved N95 or P100 particulate respirator is required.

Standardized Disposal Methodology

The disposal of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine must comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management [2].

Protocol A: Liquid Waste Segregation

Causality: Halogenated solvents and solutes must be kept separate from non-halogenated waste to prevent explosive incompatibilities and to ensure the waste is routed to a facility equipped for halogenated destruction.

  • Preparation: Ensure the primary waste carboy is clearly labeled "Hazardous Waste - Halogenated Organics" and lists the specific constituents (e.g., Dichloromethane, N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine).

  • Transfer: Using a dedicated funnel, slowly transfer the liquid waste into the carboy.

  • Volume Control: Never fill the waste container beyond 80% capacity to allow for vapor expansion.

  • Storage: Store the waste carboy in a designated secondary containment tray away from strong oxidizers, acids, and reactive metals.

Protocol B: Solid Waste and Consumables

Causality: Pipette tips, weighing boats, and filter papers contaminated with the compound retain residual toxicity and environmental hazards.

  • Collection: Place all contaminated solid consumables into a chemically resistant, puncture-proof container lined with a heavy-duty hazardous waste bag.

  • Labeling: Label as "Hazardous Solid Waste - Toxic/Halogenated Contaminants."

  • Sealing: Once the bag is 75% full, seal it using the gooseneck method and secure it with heavy-duty tape.

  • Manifesting: Transfer to the facility's central hazardous waste accumulation area for pickup by an EPA-certified waste management contractor.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment prevents environmental contamination and personnel exposure.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust.

  • Neutralization/Absorption: Allow the absorbent to fully uptake the liquid. If the compound is in a solid state, gently sweep it up using a static-free brush and dustpan to avoid aerosolization.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a wipe-down with an appropriate solvent (e.g., isopropanol) to remove lipophilic residues.

  • Disposal: Treat all cleanup materials as Halogenated Solid Hazardous Waste (see Protocol B).

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing waste containing N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine to ensure regulatory compliance.

WasteRouting Start N-[2-(2-Chloro-5-fluorophenoxy)ethyl] -N-methylamine Waste Aqueous Aqueous Waste (pH > 7)? Start->Aqueous If dissolved in water Organic Organic Solvent Waste Start->Organic If in organic solvent SolidWaste Contaminated Solid Consumables Start->SolidWaste If solid/powder Halogenated Halogenated Organic Stream Aqueous->Halogenated Extract organics Organic->Halogenated Contains Cl/F Incineration High-Temp Incineration (EPA Compliant) Halogenated->Incineration Final Disposal SolidWaste->Incineration Direct routing

Caption: Decision matrix for the segregation and compliant disposal of halogenated phenoxyethylamine waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." United States Environmental Protection Agency. Available at: [Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS Committee on Chemical Safety. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a cautious and informed approach. This guide provides essential safety and logistical information, drawing upon established protocols for structurally similar compounds, including substituted phenoxyethylamines and halogenated organic molecules.

Hazard Assessment: Understanding the Risks

Given the chemical structure of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine, we must anticipate a range of potential hazards based on analogous compounds. These include:

  • Skin and Eye Irritation/Corrosion: Similar aromatic and amine-containing compounds are known to cause skin irritation and severe eye damage.[1][2][3]

  • Toxicity: Ingestion, inhalation, and dermal absorption of related substances can be harmful.[4][5]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4]

Therefore, all handling procedures must be designed to minimize exposure through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. The following table outlines the recommended PPE, emphasizing the importance of selecting materials resistant to halogenated organic compounds and amines.[6][7]

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with chemically resistant gloves is mandatory.[8] An inner nitrile glove provides a base layer of protection, while a thicker outer glove, such as neoprene or butyl rubber, offers enhanced resistance to halogenated solvents.[7][9] Rationale: Hands are the most likely point of direct contact. Double gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the contaminated outer layer.[8]
Eye and Face Protection Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over the goggles is essential.[9] Rationale: This compound and its potential solvents can cause severe eye damage.[1] Full face protection shields against splashes and aerosols.
Body Protection A flame-resistant lab coat with long sleeves is required.[10] For larger quantities or procedures with a significant splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[6][7] Rationale: Standard cotton lab coats may not offer sufficient protection against corrosive or readily absorbed chemicals.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood .[11][12] If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a spill, a respirator with an organic vapor cartridge is necessary. Rationale: Inhalation is a primary route of exposure for volatile or aerosolized compounds.[12] A fume hood provides the primary engineering control to prevent respiratory exposure.
Footwear Closed-toe shoes made of a non-porous material are mandatory.[11] Rationale: Protects feet from spills.

Operational Plan: Safe Handling Workflow

A systematic workflow is essential to minimize the risk of exposure. The following diagram illustrates the key steps for safely handling N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handling_weigh Weigh/Measure Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical workflow for safely handling hazardous chemical compounds.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. As N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a halogenated organic compound, it requires specific disposal procedures.[11][13]

Waste TypeDisposal Protocol
Solid Waste Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[14]
Liquid Waste All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[14][15] This container must be kept closed when not in use and stored in a secondary containment vessel.[15]
Empty Containers The original container of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Important Note: Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[15] Do not dispose of any materials down the drain.[11]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][18] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[3][19]
Spill For a small spill within a fume hood, use an inert absorbent material to contain the spill.[17] Place the absorbent material in the designated halogenated solid waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[16][18]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Laboratories - Campus Oper
  • Hazardous Waste Segreg
  • Working with Chemicals - Prudent Practices in the Labor
  • Methylamine.
  • Standard Oper
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety.
  • 2 - SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 9).
  • SAFETY D
  • SAFETY DATA SHEET - Merck Millipore. (2024, November 14).
  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Merck Millipore. (2024, March 9).
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • 2-(2-CHLORO-4-FLUOROPHENOXY)
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
© Copyright 2026 BenchChem. All Rights Reserved.